molecular formula C46H47N9O6 B12379951 JET-209

JET-209

Katalognummer: B12379951
Molekulargewicht: 821.9 g/mol
InChI-Schlüssel: OGNHAQXAAGMVOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

JET-209 is a useful research compound. Its molecular formula is C46H47N9O6 and its molecular weight is 821.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C46H47N9O6

Molekulargewicht

821.9 g/mol

IUPAC-Name

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C46H47N9O6/c1-27(56)53-18-13-40-37(26-53)43(51-55(40)32-14-19-61-20-15-32)35-4-2-3-28-22-39(48-24-36(28)35)29-5-8-38(47-23-29)44(58)49-31-11-16-52(17-12-31)33-6-7-34-30(21-33)25-54(46(34)60)41-9-10-42(57)50-45(41)59/h2-8,21-24,31-32,41H,9-20,25-26H2,1H3,(H,49,58)(H,50,57,59)

InChI-Schlüssel

OGNHAQXAAGMVOV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O

Herkunft des Produkts

United States

Foundational & Exploratory

The Cellular Target of JET-209: A Technical Guide to a Potent CBP/p300 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JET-209 is a novel small molecule that has demonstrated significant anti-tumor activity, particularly in the context of acute leukemia.[1] This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support further research and development of this promising therapeutic agent.

Core Cellular Targets: CBP and p300

The primary cellular targets of this compound are the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical transcriptional co-activators that play a central role in regulating the expression of a multitude of genes involved in essential cellular processes, including proliferation, differentiation, and apoptosis. By catalyzing the acetylation of histone and non-histone proteins, CBP and p300 modulate chromatin structure and protein function, thereby influencing gene transcription.

In numerous cancers, the activity of CBP and p300 is dysregulated, leading to aberrant gene expression that promotes tumor growth and survival. Consequently, these proteins have emerged as attractive therapeutic targets for cancer treatment.

Mechanism of Action: A PROTAC-Mediated Degradation

This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[1] It consists of three key components: a ligand that binds to the target proteins (CBP/p300), a ligand for an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.

The mechanism of action of this compound can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to both CBP/p300 and the E3 ligase Cereblon (CRBN), forming a ternary complex.

  • Ubiquitination: The proximity induced by this compound allows the E3 ligase to tag CBP/p300 with a chain of ubiquitin molecules.

  • Proteasomal Degradation: The polyubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.

  • Recycling: After the degradation of the target protein, this compound is released and can engage another target protein, acting catalytically to induce further degradation.

This targeted degradation approach offers a distinct advantage over traditional inhibitors, as it leads to the complete removal of the target protein rather than simply blocking its activity.

JET_209_Mechanism cluster_0 Cellular Environment JET209 This compound Ternary_Complex This compound : CBP/p300 : E3 Ligase Ternary Complex JET209->Ternary_Complex CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex E3_Ligase Cereblon (E3 Ligase) E3_Ligase->Ternary_Complex Ternary_Complex->JET209 Release & Recycling Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Figure 1: Mechanism of Action of this compound as a PROTAC Degrader.

CBP/p300 Signaling in Cancer

CBP and p300 act as central nodes in various signaling pathways that are frequently dysregulated in cancer. They are co-activators for numerous transcription factors that drive oncogenesis, including MYC and those involved in androgen receptor signaling. By acetylating histones at enhancer and promoter regions of target genes, CBP/p300 promote a more open chromatin structure, facilitating transcription of pro-proliferative and anti-apoptotic genes. The degradation of CBP/p300 by this compound effectively shuts down these oncogenic transcriptional programs.

CBP_p300_Signaling cluster_pathway Oncogenic Signaling Pathway Growth_Factors Growth Factors & Other Signals Transcription_Factors Oncogenic Transcription Factors (e.g., MYC, AR) Growth_Factors->Transcription_Factors Gene_Expression Target Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Activation CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones Acetylation CBP_p300->Gene_Expression Co-activation Degradation Degradation CBP_p300->Degradation Induces Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth JET209 This compound JET209->CBP_p300 Binds to Degradation->Gene_Expression Inhibition

Figure 2: Role of CBP/p300 in Oncogenic Signaling and Inhibition by this compound.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key data.

Parameter CBP p300 Cell Line Treatment Time Reference
DC50 (nM) 0.050.2RS4;114 hours[2][3]
Dmax >95%>95%RS4;114 hours[2][3]
  • DC50 : Half-maximal degradation concentration.

  • Dmax : Maximum degradation.

Cell Line IC50 (nM) Reference
MV4;110.04[1]
RS4;110.1[1]
HL-600.54[1]
MOLM-132.3[1]
  • IC50 : Half-maximal inhibitory concentration for cell growth.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular activity of this compound.

Cell Culture and Treatment

The human acute leukemia cell line RS4;11 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental treatments, cells are seeded at a specified density and allowed to acclimate before the addition of this compound at various concentrations for the indicated time points.

Western Blot Analysis for Protein Degradation

This protocol is used to determine the extent of CBP and p300 degradation following treatment with this compound.

Western_Blot_Workflow start Start: RS4;11 Cell Culture treatment Treat with this compound (Varying concentrations and times) start->treatment lysis Cell Lysis (RIPA buffer with inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-CBP, Anti-p300, Anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL reagent) secondary_ab->detection analysis Image Acquisition and Analysis (Densitometry) detection->analysis end End: Quantify Protein Degradation analysis->end

Figure 3: Experimental Workflow for Western Blot Analysis.

1. Cell Lysis:

  • After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.

2. Protein Quantification:

  • The protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel.

  • Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The membrane is washed again with TBST.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

  • The chemiluminescent signal is captured using a digital imaging system.

  • The intensity of the protein bands is quantified using densitometry software, and the levels of CBP and p300 are normalized to the loading control.

Cell Viability Assay

The anti-proliferative activity of this compound is assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

1. Cell Seeding:

  • RS4;11 cells are seeded in 96-well plates at a predetermined density.

2. Compound Treatment:

  • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

3. Assay Procedure:

  • The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol.

  • The plate is incubated to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Luminescence is measured using a plate reader.

  • The data is normalized to vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Conclusion

This compound is a potent and efficacious PROTAC degrader that selectively targets the transcriptional co-activators CBP and p300 for proteasomal degradation. Its catalytic mechanism of action and the central role of its targets in oncogenic signaling pathways make it a highly promising therapeutic candidate for the treatment of acute leukemia and potentially other cancers. The data and protocols presented in this guide provide a comprehensive foundation for further investigation into the therapeutic potential of this compound.

References

The Role of JET-209 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The histone acetyltransferases CREB-binding protein (CBP) and its paralog p300 are critical transcriptional coactivators that have emerged as promising therapeutic targets in various cancers, including AML. JET-209 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CBP and p300. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy in AML models, and detailed experimental protocols to facilitate further research and development.

Introduction to this compound

This compound is a heterobifunctional molecule that simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of CBP/p300. This ternary complex formation facilitates the polyubiquitination of CBP and p300, marking them for proteasomal degradation. By depleting the cellular levels of these essential coactivators, this compound disrupts oncogenic transcriptional programs that drive AML cell proliferation and survival.

Mechanism of Action: PROTAC-Mediated Degradation of CBP/p300

This compound functions as a molecular bridge, bringing CBP/p300 into proximity with the E3 ubiquitin ligase machinery. This induced proximity leads to the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CBP/p300. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then proteolytically degrades the target proteins. The degradation of CBP/p300 leads to a downstream suppression of oncogenes such as MYC and MYB.[1]

JET_209_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation cluster_2 Downstream Effects JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Binds to Bromodomain E3_Ligase VHL E3 Ligase JET209->E3_Ligase Recruits Polyubiquitination Polyubiquitination of CBP/p300 E3_Ligase->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation Oncogene_Suppression Suppression of MYC & MYB Degradation->Oncogene_Suppression Cell_Cycle_Arrest G1 Cell Cycle Arrest Oncogene_Suppression->Cell_Cycle_Arrest Tumor_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Inhibition

Caption: Mechanism of action of this compound as a CBP/p300 PROTAC degrader.

Quantitative Data

In Vitro Degradation Efficacy

This compound induces potent and rapid degradation of CBP and p300 in the RS4;11 leukemia cell line.[2][3]

Cell LineTarget ProteinDC50 (nM)DmaxTreatment Time
RS4;11CBP0.05>95%4 hours
RS4;11p3000.2>95%4 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity across multiple acute leukemia cell lines.[1]

Cell LineIC50 (nM)
MV4;110.04
RS4;110.1
HL-600.54
MOLM-132.3

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy

In xenograft models of AML, this compound effectively depletes CBP/p300 proteins and inhibits tumor growth.[1]

Xenograft ModelDosage and AdministrationOutcome
RS4;111-3 mg/kg, i.p., single doseEffective depletion of CBP/p300 in tumors.
RS4;11 and MV4;110.3-3 mg/kg, i.p., for 2 weeksStrong tumor growth inhibition (81% at 3 mg/kg).

i.p.: Intraperitoneal.

Experimental Protocols

Western Blot for CBP/p300 Degradation

This protocol is for assessing the degradation of CBP and p300 proteins in AML cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

    • Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) or DMSO as a vehicle control for 4 hours.

  • Protein Extraction:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (AML cells + this compound) start->cell_culture protein_extraction Protein Extraction (RIPA Buffer) cell_culture->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-CBP/p300, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End detection->end

Caption: Experimental workflow for Western Blot analysis.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol is for determining the anti-proliferative effect of this compound on AML cell lines.

  • Cell Seeding:

    • Seed AML cells (e.g., MV4;11, RS4;11, HL-60, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the wells to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

AML Xenograft Mouse Model

This protocol is for evaluating the in vivo efficacy of this compound.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

  • Cell Implantation:

    • Subcutaneously or intravenously inject RS4;11 or MV4;11 cells into the mice. For subcutaneous models, inject 5-10 x 10^6 cells in a mixture of PBS and Matrigel.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 0.3-3 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., daily for 2 weeks).

  • Efficacy Evaluation:

    • Monitor tumor volume, body weight, and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for CBP/p300 levels).

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound is a highly potent and efficacious PROTAC degrader of CBP and p300 with significant preclinical activity in AML models. Its ability to induce the degradation of these key transcriptional coactivators leads to the suppression of oncogenic signaling pathways and potent anti-tumor effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of acute myeloid leukemia.

References

JET-209: A Technical Guide to a Potent CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JET-209 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression and have been identified as key therapeutic targets in various malignancies, particularly in acute leukemia. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism and the signaling pathways it modulates.

Introduction: The Rationale for Targeting CBP/p300

The histone acetyltransferases CBP and its paralog p300 are crucial transcriptional coactivators that play a pivotal role in regulating the expression of a multitude of genes involved in cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of various cancers, including acute leukemia, where they contribute to the maintenance of the leukemic state. By inducing the degradation of CBP and p300, this compound offers a promising therapeutic strategy to dismantle the transcriptional machinery driving oncogenesis.

This compound: A PROTAC-Mediated Approach

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is composed of three key components: a ligand that binds to the bromodomain of CBP/p300, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the targeted degradation of CBP and p300.[1] This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple target protein molecules.

JET-209_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Binds to Bromodomain E3_Ligase E3 Ligase (CRBN) JET209->E3_Ligase Recruits Proteasome 26S Proteasome Proteasome->JET209 Recycled Ub Ubiquitin Ternary_Complex CBP/p300-JET-209-E3 Ligase Ternary Complex Ub->Ternary_Complex Ub_CBP_p300 Polyubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Polyubiquitination Ub_CBP_p300->Proteasome Recognition and Degradation

Figure 1: Mechanism of action of this compound.

Quantitative Efficacy of this compound

This compound has demonstrated exceptional potency in degrading CBP and p300 and inhibiting the growth of acute leukemia cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
Cell LineTarget ProteinDC50 (nM)Dmax (%)IC50 (nM)
RS4;11CBP0.05[1]>95[1]0.1
RS4;11p3000.2[1]>95[1]0.1
MV4;11---0.04
HL-60---0.54
MOLM-13---2.3

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Anti-tumor Activity of this compound
Xenograft ModelDosingTumor Growth Inhibition (TGI)Observations
RS4;110.3-3 mg/kg, i.p., for 2 weeks81% at 3 mg/kgWell-tolerated, long-term tumor growth inhibition.
MV4;110.3-3 mg/kg, i.p., for 2 weeksStrong tumor inhibitionDemonstrated potent anti-tumor activity and a good safety profile.

i.p.: intraperitoneal

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

Cell Culture

The human acute lymphoblastic leukemia cell line RS4;11 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for CBP/p300 Degradation
  • Cell Lysis: RS4;11 cells are treated with varying concentrations of this compound for specified time points. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CBP (e.g., Cell Signaling Technology #7389, 1:1000 dilution) and p300 (e.g., Cell Signaling Technology #54062, 1:1000 dilution). A loading control, such as GAPDH or β-actin, is also probed.

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: RS4;11 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model
  • Animal Model: Female NOD-scid gamma (NSG) mice (6-8 weeks old) are used.

  • Cell Implantation: 5 x 10^6 RS4;11 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into vehicle and treatment groups. This compound is formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline and administered intraperitoneally at the indicated doses and schedule.

  • Monitoring and Endpoint: Tumor volume and body weight are measured twice weekly. The study is terminated when tumors in the vehicle group reach the maximum allowed size. Tumor growth inhibition is calculated at the end of the study.

Signaling Pathways and Experimental Workflow

Downstream Signaling of CBP/p300 Degradation

The degradation of CBP/p300 by this compound leads to the downregulation of key oncogenic transcription factors and their target genes, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.

CBP_p300_Signaling_Pathway cluster_0 Transcriptional Regulation cluster_1 Cellular Outcomes JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Induces Degradation Degradation CBP_p300->Degradation MYC MYC CBP_p300->MYC Coactivates NFkB NF-κB CBP_p300->NFkB Coactivates AR Androgen Receptor CBP_p300->AR Coactivates Degradation->MYC Downregulates Degradation->NFkB Downregulates Degradation->AR Downregulates Proliferation Cell Proliferation MYC->Proliferation Survival Cell Survival NFkB->Survival AR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Survival->Apoptosis Inhibition leads to

Figure 2: Downstream effects of this compound-mediated CBP/p300 degradation.
Experimental Workflow for this compound Development

The development of this compound followed a logical progression from chemical synthesis to preclinical evaluation.

JET-209_Experimental_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design PROTAC Design Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Western Blot for CBP/p300 Degradation Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Degradation_Assay->Viability_Assay Xenograft_Model Leukemia Xenograft Model (RS4;11, MV4;11) Viability_Assay->Xenograft_Model Efficacy_Study Anti-tumor Efficacy and Tolerability Xenograft_Model->Efficacy_Study

Figure 3: Experimental workflow for the development and evaluation of this compound.

Conclusion

This compound is a potent and selective CBP/p300 degrader with significant anti-tumor activity in preclinical models of acute leukemia.[1] Its development highlights the therapeutic potential of the PROTAC technology for targeting previously challenging oncogenic drivers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other CBP/p300-targeting therapeutics.

References

Unveiling the Potent Action of JET-209: A Structural and Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ann Arbor, MI – This technical whitepaper provides an in-depth analysis of the structural and mechanistic basis of JET-209, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and targeted protein degradation.

Introduction: Targeting Transcriptional Coactivators with this compound

The homologous proteins CBP and p300 are critical transcriptional coactivators that play a central role in regulating gene expression through their histone acetyltransferase (HAT) activity and by acting as protein scaffolds. Their dysregulation is implicated in a variety of human cancers, making them attractive therapeutic targets. This compound is a heterobifunctional PROTAC that hijacks the cellular ubiquitin-proteasome system to selectively eliminate CBP and p300. It is comprised of a high-affinity ligand for the CBP/p300 bromodomain, GNE-207, connected via a flexible linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Mechanism of Action: A Tripartite Alliance for Targeted Degradation

The activity of this compound is predicated on its ability to induce the formation of a ternary complex between CBP/p300 and the CRBN E3 ligase. This proximity, orchestrated by this compound, leads to the poly-ubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of the target proteins, leading to profound and sustained downstream effects on gene transcription, including the downregulation of oncogenic drivers like MYC.

JET_209_Mechanism cluster_0 Cellular Environment JET_209 This compound CBP_p300 CBP/p300 JET_209->CBP_p300 Binds to Bromodomain CRBN CRBN E3 Ligase JET_209->CRBN Binds to CRBN Ternary_Complex CBP/p300 - this compound - CRBN Ternary Complex CBP_p300->Ternary_Complex CRBN->Ternary_Complex Poly_Ub Poly-ubiquitinated CBP/p300 Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

This compound Mechanism of Action

Structural Basis of this compound Activity

While a co-crystal structure of the full this compound-mediated ternary complex has not yet been publicly disclosed, a robust understanding of its structural basis can be derived from the available high-resolution crystal structures of its constituent components in complex with their respective binding partners.

Engagement of the CBP/p300 Bromodomain

The CBP/p300 binding moiety of this compound, GNE-207, is a potent inhibitor of the CBP bromodomain. The structural basis for this interaction can be inferred from the crystal structure of a closely related analog bound to the CREBBP bromodomain (PDB ID: 6ALC). This structure reveals that the inhibitor occupies the acetyl-lysine binding pocket, forming key interactions with conserved residues that are critical for the recognition of acetylated histone tails.

Recruitment of the CRBN E3 Ligase

The recruitment of the E3 ligase is mediated by the lenalidomide-like moiety of this compound. Multiple crystal structures of lenalidomide (B1683929) in complex with CRBN and its binding partner DDB1 are available (e.g., PDB ID: 4CI2). These structures show that the glutarimide (B196013) ring of the ligand is buried within a hydrophobic pocket of CRBN, while the isoindolinone ring system is more solvent-exposed, providing a suitable attachment point for the linker of the PROTAC.

The this compound-Mediated Ternary Complex: A Structural Hypothesis

Based on the binary complex structures, a logical model of the this compound-mediated ternary complex can be proposed. The linker connecting the CBP/p300 binder and the CRBN ligand is of sufficient length and flexibility to allow for the simultaneous binding to both proteins, thereby inducing new protein-protein interactions between CBP/p300 and CRBN. The stability and specific geometry of this ternary complex are critical determinants of the efficiency and selectivity of CBP/p300 degradation.

Ternary_Complex_Model cluster_CRBN CRBN E3 Ligase Complex CBP_BD Bromodomain CRBN CRBN CBP_BD->CRBN PROTAC-Induced Protein-Protein Interactions JET209 This compound DDB1 DDB1 GNE207 GNE-207 Moiety GNE207->CBP_BD Binds Linker Linker GNE207->Linker Lenalidomide Lenalidomide Moiety Linker->Lenalidomide Lenalidomide->CRBN Binds

This compound Ternary Complex Model

Quantitative Analysis of this compound Activity

The potency of this compound has been characterized through various in vitro assays, demonstrating its exceptional efficacy in degrading CBP and p300 and inhibiting the growth of cancer cell lines.

ParameterProtein/Cell LineValueReference
DC50 (Degradation) CBP (RS4;11 cells)0.05 nM[1][2]
p300 (RS4;11 cells)0.2 nM[1][2]
Dmax (Degradation) CBP & p300 (RS4;11 cells)>95%[1][2]
IC50 (Cell Growth) MV4;110.04 nM
RS4;110.1 nM
HL-600.54 nM
MOLM-132.3 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings related to this compound. The following sections outline the key experimental procedures.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of CBP and p300 following treatment with this compound.

Western_Blot_Workflow cluster_workflow Western Blot Protocol start Seed Cells treat Treat with this compound (Time Course & Dose Response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% Non-fat Milk) transfer->block primary_ab Primary Antibody Incubation (anti-CBP, anti-p300, anti-loading control) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze end Quantify Degradation analyze->end

Western Blotting Workflow
  • Cell Culture and Treatment: Cancer cell lines (e.g., RS4;11) are cultured to optimal confluency. Cells are then treated with a dilution series of this compound or vehicle control (DMSO) for specified time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., GAPDH or Vinculin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is performed to quantify protein levels relative to the loading control and normalized to the vehicle-treated samples.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Conclusion

This compound is an exceptionally potent and efficacious degrader of the transcriptional coactivators CBP and p300. Its mechanism of action is underpinned by its ability to induce a ternary complex with the CRBN E3 ligase, leading to the targeted degradation of CBP/p300. The structural basis for its activity is well-supported by the crystal structures of its constituent ligands bound to their respective targets. The quantitative data and detailed experimental protocols provided herein offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and to advance the field of targeted protein degradation.

References

The PROTAC JET-209: A Technical Guide to its Impact on Gene Transcription via CBP/p300 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JET-209 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These proteins are critical regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their role as scaffolding proteins for the assembly of transcriptional machinery. By targeting CBP and p300 for ubiquitination and subsequent proteasomal degradation, this compound offers a powerful tool to probe the function of these key epigenetic modulators and presents a promising therapeutic strategy for cancers dependent on their activity. This document provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on CBP/p300 levels and cancer cell proliferation, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Targeted Degradation of Transcriptional Coactivators

This compound functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of CBP/p300, while the other end recruits an E3 ubiquitin ligase. This proximity induces the polyubiquitination of CBP and p300, marking them for degradation by the 26S proteasome. The degradation of these master transcriptional coactivators leads to a global downregulation of gene expression programs essential for cell growth and proliferation, particularly in hematological malignancies.

Below is a diagram illustrating the signaling pathway of this compound leading to the degradation of CBP/p300 and the subsequent impact on gene transcription.

JET_209_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Binds to Bromodomain E3_Ligase E3 Ubiquitin Ligase JET209->E3_Ligase Recruits Proteasome 26S Proteasome CBP_p300->Proteasome Targeted for Degradation Transcription Gene Transcription CBP_p300->Transcription Coactivates E3_Ligase->CBP_p300 Proteasome->CBP_p300 Degrades

Caption: Mechanism of this compound-mediated degradation of CBP/p300 and its effect on transcription.

Quantitative Effects of this compound

The efficacy of this compound has been quantified through various in vitro assays, primarily in acute leukemia cell lines. The key parameters measured include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for CBP and p300, as well as the half-maximal inhibitory concentration (IC50) for cell growth.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineTarget ProteinDC50 (nM)Dmax (%)Treatment Time (h)Reference
RS4;11CBP0.05>954[1]
RS4;11p3000.2>954[1]
Cell LineAssayIC50 (nM)Treatment Time (h)Reference
RS4;11Cell Growth InhibitionSubnanomolar to low nanomolarNot Specified[1]
Other Acute Leukemia Cell LinesCell Growth InhibitionSubnanomolar to low nanomolarNot Specified[1]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human acute leukemia cell lines (e.g., RS4;11) are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent concentration of the vehicle.

Western Blot Analysis for CBP/p300 Degradation

This protocol is used to quantify the levels of CBP and p300 proteins following treatment with this compound.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-CBP, anti-p300, anti-loading control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Analysis and Quantification I->J

Caption: A typical workflow for Western blot analysis.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for CBP, p300, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using image analysis software.

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Impact on Gene Transcription: A Logical Relationship

The degradation of CBP and p300 by this compound has a direct and profound impact on gene transcription. These coactivators are essential for the expression of a wide array of genes, including those involved in cell cycle progression, apoptosis, and differentiation.

Logical_Relationship A This compound Treatment B CBP/p300 Degradation A->B C Decreased Histone Acetylation B->C D Disruption of Transcriptional Machinery Assembly B->D E Downregulation of Target Gene Transcription (e.g., MYC, BCL2) C->E D->E F Inhibition of Cancer Cell Proliferation E->F G Induction of Apoptosis E->G

Caption: Logical flow from this compound treatment to cellular outcomes.

By inducing the degradation of CBP/p300, this compound leads to a reduction in histone acetylation at the promoters and enhancers of target genes. This results in a more condensed chromatin structure, making the DNA less accessible to the transcriptional machinery. Furthermore, the loss of the scaffolding function of CBP/p300 prevents the efficient assembly of the pre-initiation complex, thereby inhibiting gene transcription. The downstream consequences of this transcriptional repression are the inhibition of cancer cell proliferation and the induction of apoptosis.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted degradation of transcriptional coactivators. Its high potency and selectivity for CBP/p300 make it an invaluable research tool for dissecting the complex roles of these proteins in gene regulation and a promising lead compound for the development of novel cancer therapeutics.[1][2] Future research will likely focus on elucidating the full spectrum of genes regulated by CBP/p300 that are sensitive to this compound, exploring its efficacy in a broader range of cancer types, and advancing its development through preclinical and clinical studies.

References

Downstream Targets of JET-209 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JET-209 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] These proteins are critical regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolding proteins for the assembly of transcriptional machinery. By hijacking the ubiquitin-proteasome system, this compound effectively targets CBP and p300 for degradation, leading to significant anti-tumor activity in preclinical models, particularly in acute leukemia.[1][2] This technical guide provides a comprehensive overview of the known downstream targets and molecular consequences of this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity and its effects on downstream targets.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineTarget ProteinDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³
RS4;11CBP0.05[1][2]>95[2]0.1[1]
RS4;11p3000.2[1][2]>95[2]0.1[1]
MV4;11---0.04[1]
HL-60---0.54[1]
MOLM-13---2.3[1]

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation. ³IC₅₀: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Known Downstream Gene Targets of this compound Treatment

Cell LineGene TargetEffectMethod of Detection
RS4;11MYCSuppression of expression[1]Not specified, likely RT-qPCR or Western Blot
RS4;11MYBSuppression of expression[1]Not specified, likely RT-qPCR or Western Blot

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the induced degradation of CBP and p300. This has profound downstream consequences on cellular signaling and gene regulation.

Disruption of Transcriptional Co-activation

CBP and p300 are essential co-activators for a multitude of transcription factors. Their degradation leads to a global reduction in histone acetylation, particularly at H3K27, which is a hallmark of active enhancers and promoters. This results in a more condensed chromatin state, limiting the access of the transcriptional machinery to DNA.

cluster_nucleus Nucleus JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Binds Repression Transcriptional Repression Ub Ubiquitin CBP_p300->Ub Ubiquitination Proteasome Proteasome Histones Histones CBP_p300->Histones HAT Activity Ub->Proteasome Degradation TranscriptionFactors Transcription Factors (e.g., MYC, AR) TranscriptionFactors->CBP_p300 Recruits AcetylatedHistones Acetylated Histones (e.g., H3K27ac) Histones->AcetylatedHistones Acetylation RNA_Pol_II RNA Polymerase II & Basal Factors AcetylatedHistones->RNA_Pol_II Promotes Recruitment GeneExpression Target Gene Expression (e.g., MYC, MYB) RNA_Pol_II->GeneExpression Initiates Transcription Repression->GeneExpression

This compound Mechanism of Action. Max Width: 760px.
Downregulation of Oncogenic Transcription Factors

A key downstream effect of CBP/p300 degradation is the suppression of critical oncogenic transcription factors. In acute leukemia, this compound has been shown to potently suppress the expression of MYC and MYB, two well-established drivers of leukemogenesis.[1] In the context of prostate cancer, inhibitors and degraders of CBP/p300 have demonstrated suppression of the Androgen Receptor (AR) signaling pathway.

cluster_downstream Downstream Effects on Oncogenic Pathways cluster_leukemia Acute Leukemia cluster_prostate Prostate Cancer (Inferred) JET209 This compound Treatment CBP_p300_degradation CBP/p300 Degradation JET209->CBP_p300_degradation Reduced_H3K27ac Reduced H3K27ac CBP_p300_degradation->Reduced_H3K27ac MYC_MYB_repression MYC/MYB Repression Reduced_H3K27ac->MYC_MYB_repression AR_pathway_repression AR Pathway Repression Reduced_H3K27ac->AR_pathway_repression Leukemia_Cell_Growth Inhibition of Leukemia Cell Growth MYC_MYB_repression->Leukemia_Cell_Growth Prostate_Cancer_Growth Inhibition of Prostate Cancer Cell Growth AR_pathway_repression->Prostate_Cancer_Growth start Start cell_culture Cell Culture & this compound Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CBP, anti-p300) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

References

JET-209's Selectivity for CBP versus p300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JET-209 is a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] Due to their critical roles in gene regulation and implication in various cancers, CBP and p300 are significant therapeutic targets.[3] This technical guide provides a comprehensive overview of the selectivity of this compound for CBP versus p300, presenting key quantitative data, detailed experimental protocols for the assays used to determine this selectivity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity of this compound

This compound demonstrates a modest selectivity for the degradation of CBP over p300. The primary metric for evaluating the efficacy of PROTACs is the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to induce 50% degradation of the target protein. In the RS4;11 leukemia cell line, this compound exhibits a 4-fold selectivity for CBP over p300.

Table 1: Quantitative Degradation Data for this compound in RS4;11 Leukemia Cells

Target ProteinDC50 (nM)Maximum Degradation (Dmax)Cell LineTreatment TimeReference
CBP 0.05>95%RS4;114 hours[1][2]
p300 0.2>95%RS4;114 hours[1][2]

Experimental Protocols

The following protocols are essential for assessing the selectivity of this compound in degrading CBP and p300.

Cell Culture and Treatment
  • Cell Line: RS4;11 human acute leukemia cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, RS4;11 cells are seeded and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration, typically 4 hours.

Western Blotting for Protein Degradation

Western blotting is the primary method used to quantify the degradation of CBP and p300 following treatment with this compound.

  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies specific for CBP and p300 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of CBP and p300 are normalized to the loading control. The DC50 values are then calculated from the dose-response curves.

Cell Viability Assay

The effect of this compound on cell proliferation is assessed to determine its functional consequence.

  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure:

    • RS4;11 cells are seeded in 96-well plates.

    • The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • An equal volume of CellTiter-Glo® reagent is added to each well.

    • The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the resulting dose-response curves. This compound has demonstrated potent anti-proliferative activity in several acute leukemia cell lines, with IC50 values in the subnanomolar to low nanomolar range.[4]

Visualizations

Signaling Pathway of CBP/p300 and this compound's Mechanism of Action

CBP and p300 are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone proteins, which leads to a more relaxed chromatin structure that is accessible for transcription.[5] this compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CBP and p300.

CBP_p300_Signaling_and_JET209_MOA cluster_nucleus Nucleus cluster_pathway CBP/p300 Signaling cluster_moa This compound Mechanism of Action TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 Recruitment Histones Histones CBP_p300->Histones Acetylation (HAT activity) Ternary_Complex Ternary Complex (CBP/p300-JET-209-CRBN) CBP_p300->Ternary_Complex Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression JET209 This compound JET209->CBP_p300 Binds to CRBN CRBN (E3 Ligase) JET209->CRBN Binds to CRBN->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation CBP/p300 Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced degradation of CBP/p300.

Experimental Workflow for Determining this compound Selectivity

The following diagram illustrates the key steps involved in assessing the selectivity of this compound for CBP versus p300.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Degradation Analysis cluster_data_analysis Data Analysis Start Seed RS4;11 Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WesternBlot Western Blotting (CBP, p300, Loading Control) Lysis->WesternBlot Analysis Densitometry & Normalization WesternBlot->Analysis DoseResponse Generate Dose-Response Curves Analysis->DoseResponse DC50 Calculate DC50 Values for CBP & p300 DoseResponse->DC50 Selectivity Determine Selectivity (DC50 p300 / DC50 CBP) DC50->Selectivity

Caption: Workflow for assessing this compound's selectivity.

Conclusion

This compound is a highly potent degrader of both CBP and p300, with a demonstrated 4-fold selectivity for CBP in leukemia cell lines. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and further explore the selectivity and efficacy of this compound and other CBP/p300-targeting compounds. The provided visualizations offer a clear understanding of the underlying biological mechanisms and the experimental procedures used in the evaluation of this promising therapeutic agent.

References

JET-209 as a PROTAC Degrader: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of JET-209, a highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the transcriptional coactivators CREB-binding protein (CBP) and its paralogue, p300. As critical regulators of gene expression, CBP and p300 are significant therapeutic targets in oncology. This compound represents a promising advancement in the field of targeted protein degradation for cancer therapy.

Core Concept: PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] This tripartite complex formation brings the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]

This compound is a potent small-molecule PROTAC that specifically targets the histone acetyltransferases CBP and p300 for degradation.[5][6][7] It was developed by researchers at the University of Michigan and has demonstrated exceptional potency and efficacy in preclinical models of acute leukemia.[5][8] The molecule is composed of a ligand for the CBP/p300 bromodomain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[8][9]

Mechanism of Action of this compound

The mechanism of this compound follows the canonical PROTAC pathway. By simultaneously binding to CBP/p300 and the CRBN E3 ligase, this compound induces the formation of a ternary Target-PROTAC-E3 Ligase complex.[3] This induced proximity enables the CRBN E3 ligase to polyubiquitinate CBP and p300. The ubiquitinated proteins are subsequently targeted for destruction by the proteasome, leading to their rapid and efficient clearance from the cell.[1] After the target is degraded, this compound is released and can catalytically induce the degradation of additional target protein molecules.[1]

JET209_Mechanism cluster_cell Cellular Environment JET209 This compound Ternary_Complex Ternary Complex (CBP/p300-JET209-CRBN) JET209->Ternary_Complex Binds CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited PolyUb_Target Poly-ubiquitinated CBP/p300 Ternary_Complex->PolyUb_Target Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Proteasome->JET209 Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of this compound-mediated degradation of CBP/p300.

Quantitative Performance Data

This compound has demonstrated exceptional potency in degrading CBP/p300 and inhibiting the growth of cancer cells. The key performance metrics, DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum degradation), are summarized below.[4]

Table 1: Degradation Performance of this compound in RS4;11 Cells Data obtained after 4 hours of treatment.

Target ProteinDC₅₀ (nM)Dₘₐₓ (%)Citation
CBP0.05>95[5][6][7]
p3000.2>95[5][6][7]

Table 2: Anti-proliferative Activity (IC₅₀) of this compound in Acute Leukemia Cell Lines Data obtained after 4 days of incubation.

Cell LineIC₅₀ (nM)Citation
MV4;110.04[8]
RS4;110.1[8]
HL-600.54[8]
MOLM-132.3[8]

Table 3: In Vivo Efficacy of this compound

Xenograft ModelDosageOutcomeCitation
RS4;111-3 mg/kg (single i.p. dose)Effective depletion of CBP/p300 proteins in tumors.[8]
RS4;11 & MV4;110.3-3 mg/kg (i.p. for 2 weeks)Strong tumor growth inhibition.[8]
Not Specified3 mg/kg (continuous admin.)81% long-term tumor growth inhibition.[8]

Downstream Biological Effects & Signaling

The degradation of CBP/p300 by this compound leads to significant downstream effects on critical cellular pathways involved in cancer proliferation. CBP/p300 are transcriptional coactivators that play a crucial role in the expression of key oncogenes. By degrading these proteins, this compound effectively downregulates the transcription of oncogenes such as MYC and MYB.[8] This suppression of oncogenic signaling ultimately leads to cell cycle arrest, specifically in the G1 phase, and inhibits cancer cell proliferation.[8]

JET209_Signaling JET209 This compound Degradation Proteasomal Degradation JET209->Degradation Induces CBP_p300 CBP/p300 CBP_p300->Degradation Targets Transcription Reduced Transcription of Target Genes Degradation->Transcription Leads to MYC_MYB MYC & MYB Oncogenes Transcription->MYC_MYB Affects CellCycle G1 Cell Cycle Arrest MYC_MYB->CellCycle Downregulation Causes Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation

Caption: Downstream signaling effects of this compound action.

Key Experimental Methodologies

The characterization of this compound involves several key biochemical and cell-based assays. Below are generalized protocols for these essential experiments.

Western blotting is used to quantify the levels of target proteins (CBP, p300) and downstream effectors following treatment with this compound.

Protocol:

  • Cell Culture and Lysis: Plate cells (e.g., RS4;11) and treat with various concentrations of this compound for a specified time course (e.g., 4 hours). Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12][13]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-CBP, anti-p300, anti-MYC, anti-Actin) overnight at 4°C. Wash the membrane three times with TBST.[11]

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[14]

  • Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., Actin or GAPDH) to determine the percentage of protein degradation relative to a vehicle-treated control.

Western_Blot_Workflow start Start: Cell Treatment & Lysis quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Membrane Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-CBP) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analyze Analysis: Densitometry detect->analyze end End: Degradation Quantified analyze->end

Caption: General workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) can be used to confirm the formation of the CBP/p300-JET-209-CRBN ternary complex.

Protocol:

  • Cell Lysate Preparation: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse cells in a non-denaturing IP lysis buffer.[15]

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one component of the complex (e.g., anti-CBP or anti-CRBN) overnight at 4°C.[16]

  • Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.[15]

  • Washing: Pellet the beads using a magnetic rack and wash them extensively (3-5 times) with cold IP lysis buffer to remove non-specifically bound proteins.[17]

  • Elution: Elute the captured proteins from the beads by boiling in SDS sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting, probing for the other components of the expected ternary complex (e.g., if IP was for CBP, blot for CRBN).

IP_Workflow start Start: Cell Lysis (Non-denaturing buffer) preclear Pre-clearing Lysate (with Protein A/G beads) start->preclear ip_ab Immunoprecipitation (Incubate with specific Ab) preclear->ip_ab capture Complex Capture (Add fresh Protein A/G beads) ip_ab->capture wash Washing Steps (Remove non-specific proteins) capture->wash elute Elution (Boil in sample buffer) wash->elute analyze Analysis (Western Blot) elute->analyze end End: Complex Confirmed analyze->end

Caption: General workflow for Immunoprecipitation.

Cell viability assays are performed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate IC₅₀ values.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls) and incubate for a specified period (e.g., 4 days).[8]

  • Assay Reagent Addition: Add a viability reagent, such as one based on tetrazolium reduction (MTT, MTS) or ATP quantification (CellTiter-Glo).[18] For example, using CellTiter-Glo, add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 10-30 minutes at room temperature).

  • Signal Measurement: Measure the signal (absorbance for MTT/MTS, luminescence for CellTiter-Glo) using a microplate reader.[18]

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Viability_Assay_Workflow start Start: Seed Cells (96-well plate) treat Compound Treatment (Serial Dilution of this compound) start->treat incubate Incubate (e.g., 4 days) treat->incubate reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->reagent measure Measure Signal (Luminescence/Absorbance) reagent->measure analyze Data Analysis (Dose-Response Curve) measure->analyze end End: IC50 Value Determined analyze->end

Caption: General workflow for a Cell Viability Assay.

Conclusion

This compound is an exceptionally potent and efficacious PROTAC degrader of CBP and p300.[6][7] Its ability to achieve sub-nanomolar degradation and potently inhibit cancer cell growth highlights the therapeutic potential of targeting these key transcriptional coactivators.[5][8] The data presented in this guide underscore its promise as a lead compound for the development of novel cancer therapies.[7] Further investigation and optimization of this compound could pave the way for a new class of treatments for hematological malignancies and other cancers dependent on CBP/p300 activity.

References

Methodological & Application

Application Notes and Protocols for JET-209 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JET-209, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CREB-binding protein (CBP) and its paralogue p300.[1][2] this compound offers a powerful tool for investigating the roles of CBP and p300 in various cellular processes and holds promise for therapeutic development, particularly in oncology.[1][2]

This compound operates by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of CBP and p300 proteins.[3] This targeted protein degradation approach provides a distinct advantage over traditional inhibitors by eliminating the target protein entirely, rather than just blocking its activity.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to CBP/p300 and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with CBP/p300, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism results in a rapid and sustained depletion of CBP and p300 within the cell.

JET209_Mechanism_of_Action cluster_0 This compound Mediated Protein Degradation cluster_1 Ternary Complex Formation JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Binds to E3_Ligase E3 Ubiquitin Ligase JET209->E3_Ligase Recruits JET209->E3_Ligase CBP_p300->JET209 Proteasome Proteasome CBP_p300->Proteasome Targeted to Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitination->CBP_p300 Tags CBP/p300 Degradation Degradation Proteasome->Degradation

This compound Mechanism of Action

Quantitative Data Summary

The following table summarizes the degradation and cell growth inhibition data for this compound in the RS4;11 leukemia cell line.

ParameterTargetValueCell LineTreatment TimeCitation
DC50 CBP0.05 nMRS4;114 hours[1][2]
DC50 p3000.2 nMRS4;114 hours[1][2]
Dmax CBP & p300>95%RS4;114 hours[1][2]
Cell Growth Inhibition (IC50) -Subnanomolar to low nanomolarAcute leukemia cell linesNot Specified[1][2]

DC50 : Half-maximal degradation concentration. Dmax : Maximum degradation. IC50 : Half-maximal inhibitory concentration.

Experimental Protocols

The following protocols provide a general framework for cell culture experiments using this compound. Specific parameters may need to be optimized for different cell lines and experimental setups.

Cell Line Maintenance (Example: RS4;11)

The RS4;11 cell line is a human B-cell precursor leukemia line that grows in suspension.

Materials:

  • RS4;11 cells

  • RPMI-1640 medium (ATCC-formulated, ATCC 30-2001 or equivalent)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Sterile cell culture flasks (e.g., T-25 or T-75)

  • Sterile centrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cell cultures in a 37°C incubator with 5% CO2.

  • Monitor cell density and viability regularly. Maintain cell density between 1 x 105 and 1 x 106 viable cells/mL.

  • To subculture, transfer the cell suspension to a sterile centrifuge tube and centrifuge at approximately 125 x g for 5-10 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium at a density of 3 to 5 x 105 viable cells/mL.

  • Add fresh medium every 2 to 3 days, depending on the cell density.

This compound Treatment for Protein Degradation Analysis

This protocol describes the treatment of cells with this compound to assess the degradation of CBP and p300.

Materials:

  • Logarithmically growing suspension cells (e.g., RS4;11)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile multi-well plates (e.g., 6-well or 12-well)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells into multi-well plates at a density appropriate for your assay (e.g., 5 x 105 cells/mL).

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Add the desired final concentrations of this compound and the vehicle control to the appropriate wells. Gently mix the plate.

  • Incubate the cells for the desired treatment duration (e.g., 4 hours, as referenced in the literature for degradation).[1][2]

  • Following incubation, harvest the cells for downstream analysis, such as Western blotting.

Western Blotting for CBP and p300 Detection

This protocol outlines the steps for analyzing CBP and p300 protein levels following this compound treatment.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice for 30 minutes, vortexing intermittently.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Treatment and Analysis start Start: RS4;11 Cell Culture seeding Seed Cells into Multi-well Plates start->seeding treatment Treat with this compound or Vehicle (DMSO) seeding->treatment incubation Incubate for a Defined Period (e.g., 4 hours) treatment->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis and Protein Quantification harvest->lysis western_blot Western Blotting lysis->western_blot analysis Analyze CBP/p300 Degradation western_blot->analysis

This compound Experimental Workflow

References

Application Notes and Protocols for JET-209 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JET-209 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its paralog p300.[1][2][3] These proteins are critical regulators of gene expression and are implicated in the pathogenesis of various cancers, including acute leukemia.[1][2][3][4] this compound has demonstrated significant anti-tumor activity in preclinical xenograft models, making it a promising candidate for further investigation in oncology drug development.[1][2][3][5]

This document provides detailed application notes and protocols for the utilization of this compound in mouse xenograft models, intended to guide researchers in the evaluation of its anti-tumor efficacy, pharmacodynamic effects, and tolerability.

Mechanism of Action: Targeting CBP/p300 for Degradation

This compound functions as a heterobifunctional molecule. One end binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP and p300, marking them for degradation by the proteasome. The degradation of these co-activators leads to the downregulation of key oncogenic transcriptional programs, such as those driven by MYC and MYB, resulting in cell cycle arrest and inhibition of tumor growth.[5]

cluster_0 This compound Mediated Protein Degradation cluster_1 Downstream Cellular Effects JET209 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + CRBN) JET209->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation CBP/p300 Degradation Proteasome->Degradation Downregulation Downregulation of MYC/MYB Transcription Degradation->Downregulation Cell_Cycle_Arrest G1 Cell Cycle Arrest Downregulation->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Potency of this compound
Cell LineCancer TypeIC50 (nM)DC50 CBP (nM)DC50 p300 (nM)
RS4;11 Acute Lymphoblastic Leukemia0.10.050.2
MV4;11 Acute Myeloid Leukemia0.04--
HL-60 Acute Promyelocytic Leukemia0.54--
MOLM-13 Acute Myeloid Leukemia2.3--

Data compiled from MedchemExpress.[5]

In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
RS4;11 This compound (3 mg/kg, i.p.)2 weeks81% (long-term)[5]
MV4;11 This compound (0.3-3 mg/kg, i.p.)2 weeksStrong Inhibition[5]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model (RS4;11 or MV4;11)

This protocol outlines the establishment of a subcutaneous xenograft model using the RS4;11 or MV4;11 acute leukemia cell lines.

1. Cell Culture and Preparation:

  • Culture RS4;11 or MV4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion.

  • Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium and Matrigel® (1:1 ratio) at a concentration of 1 x 10⁷ cells/100 µL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Allow mice to acclimatize for at least one week prior to the study.

  • Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

  • Preparation of Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Preparation of Dosing Solution (for a 2.5 mg/mL final concentration):

    • To 100 µL of the 25 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.

  • Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.3-3 mg/kg) according to the planned schedule (e.g., daily for 14 days).

  • The control group should receive the vehicle solution following the same administration route and schedule.

5. Efficacy and Tolerability Assessment:

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor the general health and behavior of the animals daily.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis).

Protocol 2: Pharmacodynamic Analysis of CBP/p300 Degradation in Tumor Tissue

This protocol describes the assessment of CBP and p300 protein levels in tumor tissue by Western blot.

1. Sample Collection and Preparation:

  • Excise tumors from treated and control animals at specified time points after the last dose.

  • Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA protein assay.

2. Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CBP and p300 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow and Signaling Pathway Visualization

cluster_0 Xenograft Study Workflow Cell_Culture Cell Culture (RS4;11 or MV4;11) Cell_Harvest Cell Harvest & Preparation (1x10^7 cells/100µL in Matrigel) Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring (Volume = (L x W^2)/2) Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment (this compound or Vehicle) Randomization->Treatment Efficacy_Assessment Efficacy & Tolerability Assessment (Tumor Volume & Body Weight) Treatment->Efficacy_Assessment Endpoint Endpoint Analysis (Tumor Excision, PD Analysis) Efficacy_Assessment->Endpoint

Caption: Workflow for a this compound xenograft study.

cluster_0 CBP/p300 Downstream Signaling CBP_p300 CBP/p300 Degradation Degradation CBP_p300->Degradation Wnt Wnt/β-catenin Pathway CBP_p300->Wnt Co-activation p53 p53 Pathway CBP_p300->p53 Co-activation Nuclear_Receptors Nuclear Hormone Receptors (e.g., AR, ER) CBP_p300->Nuclear_Receptors Co-activation Other_TFs Other Transcription Factors (e.g., MYC, MYB) CBP_p300->Other_TFs Co-activation JET209 This compound JET209->Degradation Degradation->CBP_p300 Inhibition Gene_Expression Target Gene Expression Wnt->Gene_Expression p53->Gene_Expression Nuclear_Receptors->Gene_Expression Other_TFs->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Key signaling pathways modulated by CBP/p300.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of this compound in xenograft models of cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential and for its continued development as a novel anti-cancer agent. As with any experimental procedure, appropriate institutional guidelines for animal care and use must be followed.

References

Application Notes and Protocols for JET-209 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of JET-209, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional coactivators CBP (CREB-binding protein) and p300, for in vivo studies in mice. The following protocols are based on established preclinical evaluations of this compound in acute myeloid leukemia (AML) xenograft models.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and observed effects of this compound in various murine xenograft models.

Table 1: this compound Dosage and Administration in Mice

ParameterDetailsReference
Drug This compound[1]
Formulation Solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% SalineN/A
Route of Administration Intraperitoneal (i.p.) injection[1]
Mouse Models Immunodeficient mice (e.g., SCID/bg, NSG) bearing RS4;11 or MV4;11 cell line-derived xenografts[2][3]
Dosage Range 0.3 - 3 mg/kg[1]
Dosing Schedule - Single dose- Daily for 2 weeks- Twice weekly- Weekly[1]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Cell LineDosage and ScheduleOutcomeReference
RS4;111-3 mg/kg, single i.p. doseEffective depletion of CBP/p300 proteins in tumors[1]
RS4;110.3-3 mg/kg, i.p., for 2 weeksStrong tumor growth inhibition[1]
MV4;110.3-3 mg/kg, i.p., for 2 weeksStrong tumor growth inhibition[1]

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

  • In a sterile microcentrifuge tube, prepare the vehicle solution by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.

  • To prepare the final dosing solution, first add the required volume of the this compound stock solution to achieve the desired final concentration in a vehicle containing 10% DMSO.

  • Add the appropriate volume of the vehicle solution (PEG300, Tween-80, and Saline mixture) to the this compound/DMSO mixture.

  • Vortex the final solution thoroughly to ensure it is homogenous.

  • Visually inspect the solution for any precipitation before administration. The final solution should be clear.

  • Draw the solution into sterile syringes for injection.

Acute Myeloid Leukemia (AML) Xenograft Model Protocol

This protocol outlines the establishment of subcutaneous xenografts using the RS4;11 or MV4;11 human AML cell lines in immunodeficient mice.

Materials:

  • RS4;11 or MV4;11 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., SCID/bg or NOD/SCID gamma (NSG))

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture RS4;11 or MV4;11 cells in their recommended complete medium until they reach the desired number. Ensure cells are in the logarithmic growth phase.

    • Harvest the cells and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion (viability should be >95%).

    • Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or PBS to the desired concentration. A common concentration for subcutaneous injection is 2-5 x 10^6 cells in a volume of 100-200 µL.[4]

    • (Optional) The cell suspension can be mixed 1:1 with Matrigel to enhance tumor establishment. Keep the mixture on ice to prevent premature gelling.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.

    • Gently lift the skin and inject the cell suspension subcutaneously.

    • Monitor the mice for recovery from anesthesia and for any adverse reactions.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Allow the tumors to establish and grow. Begin monitoring tumor size 3-5 days after implantation.

    • Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3][5]

    • Begin administration of this compound or vehicle control according to the desired dosage and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis, such as Western blotting to confirm CBP/p300 degradation or immunohistochemistry.

Signaling Pathway and Experimental Workflow Diagrams

JET209_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects JET209 This compound Ternary_Complex Ternary Complex (this compound-CRBN-CBP/p300) JET209->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CBP/p300 Degradation Proteasome->Degradation MYC_MYB MYC & MYB Transcription Factors Degradation->MYC_MYB  Suppression of  Transcription Gene_Expression Oncogenic Gene Expression MYC_MYB->Gene_Expression  Reduced Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle  Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis  Induction Proliferation Cell Proliferation Cell_Cycle->Proliferation  Inhibition Tumor_Growth Tumor Growth Inhibition Proliferation->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

Xenograft_Workflow start Start cell_culture 1. Culture AML Cells (RS4;11 or MV4;11) start->cell_culture cell_prep 2. Harvest and Prepare Cell Suspension cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth 4. Monitor Tumor Growth implantation->tumor_growth randomization 5. Randomize Mice into Treatment Groups tumor_growth->randomization treatment_group 6a. Administer this compound (i.p. injection) randomization->treatment_group control_group 6b. Administer Vehicle Control randomization->control_group monitoring 7. Monitor Tumor Volume and Body Weight treatment_group->monitoring control_group->monitoring endpoint 8. Endpoint Analysis (Tumor Excision, Western Blot, etc.) monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols: JET-209 Stock Solution and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JET-209 is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the degradation of the transcriptional co-activators CBP and p300.[1][2][3] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful tool for studying the roles of CBP and p300 in various biological processes, particularly in oncology research. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key cellular assays.

Chemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C46H47N9O6[1]
Molecular Weight 821.92 g/mol [1]
Appearance Light yellow to yellow solid powder[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1][4]

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible experimental results. This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.22 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][4]

Note on Solubility: While DMSO is the recommended solvent for stock solutions, for specific in vivo formulations, other solvents and excipients such as PEG300, Tween 80, and corn oil may be required.[1][4] It is crucial to determine the optimal formulation for your specific experimental needs.

Experimental Protocols

Western Blot Analysis of CBP/p300 Degradation

This protocol outlines the procedure to assess the degradation of CBP and p300 proteins in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., RS4;11 leukemia cells)[2][3]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1 nM to 100 nM). Remove the old medium from the cells and add the medium containing this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various acute leukemia cell lines.

Cell LineAssayMetricValueReference
RS4;11DegradationDC50 (CBP)0.05 nM[2][3][4]
RS4;11DegradationDC50 (p300)0.2 nM[2][3][4]
RS4;11Cell ViabilityIC500.1 nM[4]
MV4;11Cell ViabilityIC500.04 nM[4]
HL-60Cell ViabilityIC500.54 nM[4]
MOLM-13Cell ViabilityIC502.3 nM[4]

Mechanism of Action and Signaling Pathway

This compound functions as a PROTAC, inducing the degradation of CBP and p300 proteins.[1][5] These proteins are critical co-activators for various transcription factors, including MYC and MYB, which are key drivers in many cancers.[4] By degrading CBP/p300, this compound effectively suppresses the expression of these oncogenes, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of tumor growth.[2][3][4]

JET209_Mechanism cluster_cell Cancer Cell JET209 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + E3) JET209->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex MYC_MYB MYC/MYB Transcription CBP_p300->MYC_MYB Co-activates E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of CBP/p300 Proteasome->Degradation Degradation->MYC_MYB Suppresses Cell_Cycle Cell Cycle Progression (G1 -> S) MYC_MYB->Cell_Cycle Drives Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in vitro.

JET209_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results arrow arrow Stock_Prep Prepare 10 mM This compound Stock in DMSO Treatment Treat Cells with This compound Dilutions Stock_Prep->Treatment Cell_Culture Culture and Seed Cancer Cells Cell_Culture->Treatment Western_Blot Western Blot for CBP/p300 Degradation Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Arrest Treatment->Cell_Cycle_Analysis DC50 Determine DC50 Western_Blot->DC50 IC50 Determine IC50 Viability_Assay->IC50 G1_Arrest Quantify G1 Arrest Cell_Cycle_Analysis->G1_Arrest

Caption: In vitro experimental workflow for this compound.

References

Application Note: Determining Optimal Treatment Time for Target Protein Degradation Using JET-209

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Purpose: This document provides a comprehensive guide and detailed protocols for determining the optimal treatment time for JET-209, a novel heterobifunctional degrader, to achieve maximal degradation of its target protein, Target Protein X (TPX).

Introduction

This compound is a potent and selective degrader of Target Protein X (TPX), a key kinase implicated in various proliferative diseases. As a heterobifunctional degrader, this compound functions by forming a ternary complex between TPX and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of TPX. Determining the optimal treatment duration is critical for maximizing its therapeutic effect while minimizing off-target effects. This note provides a detailed methodology for identifying the optimal degradation time for TPX following this compound treatment in cell-based assays.

Mechanism of Action

This compound simultaneously binds to TPX and the E3 ligase CRBN. This proximity induces the formation of a ternary complex (TPX-JET-209-CRBN), which facilitates the transfer of ubiquitin (Ub) from the E2 ubiquitin-conjugating enzyme to TPX. The resulting polyubiquitinated TPX is then recognized and degraded by the 26S proteasome.

JET209_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 JET209 This compound Ternary_Complex Ternary Complex (TPX-JET-209-CRBN) JET209->Ternary_Complex Binds TPX Target Protein X (TPX) TPX->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Recruits Poly_Ub_TPX Poly-ubiquitinated TPX Ternary_Complex->Poly_Ub_TPX Facilitates Ub Transfer Ub Ubiquitin (Ub) Ub->Poly_Ub_TPX E1/E2 Enzymes Proteasome 26S Proteasome Poly_Ub_TPX->Proteasome Recognition Degraded_TPX Degraded Peptides Proteasome->Degraded_TPX Degradation

Caption: Mechanism of action for this compound-mediated degradation of Target Protein X.

Experimental Protocols & Workflow

To determine the optimal treatment time for this compound, a time-course experiment is performed. This involves treating cells with a fixed concentration of this compound and harvesting cell lysates at various time points for analysis by Western Blot.

Experimental_Workflow cluster_workflow Workflow for Optimal Time Determination A 1. Cell Seeding Seed cells (e.g., HeLa) in 6-well plates and allow to adhere overnight. B 2. This compound Treatment Treat cells with a fixed concentration of this compound (e.g., 100 nM). A->B C 3. Time-Course Incubation Incubate cells for different durations: 0, 2, 4, 8, 16, 24 hours. B->C D 4. Cell Lysis Harvest and lyse cells at each time point to collect total protein. C->D E 5. Protein Quantification Determine protein concentration using a BCA assay. D->E F 6. Western Blot Analysis Analyze TPX and loading control (e.g., GAPDH) levels via SDS-PAGE and immunoblotting. E->F G 7. Densitometry & Analysis Quantify band intensity. Normalize TPX to loading control. Identify time point with maximum degradation (Dmax). F->G

Caption: Experimental workflow for identifying the optimal degradation time.

Protocol: Cell Culture and Treatment
  • Cell Seeding: Seed a human cancer cell line endogenously expressing TPX (e.g., HeLa or HEK293) into 6-well plates at a density of 3 x 10^5 cells per well.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in complete culture medium to achieve the desired final concentration (e.g., 100 nM for the time-course study).

  • Treatment: Aspirate the old medium from the wells and replace it with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

Protocol: Time-Course Experiment
  • Setup: Prepare one 6-well plate for each time point (e.g., 0, 2, 4, 8, 16, and 24 hours).

  • Treatment: Treat cells with 100 nM this compound as described above. The 0-hour time point represents the vehicle-treated control.

  • Harvesting: At each designated time point, wash the cells twice with ice-cold PBS.

  • Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation & Clarification: Incubate the lysates on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the total protein and store it at -80°C until analysis.

Protocol: Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer (e.g., anti-TPX and anti-GAPDH as a loading control).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the TPX band intensity to the corresponding loading control (GAPDH) band intensity.

Data Presentation & Results

The following tables summarize the results from the time-course and dose-response experiments.

Table 1: Time-Dependent Degradation of TPX by this compound

This table shows the percentage of TPX remaining relative to the vehicle control after treatment with 100 nM this compound at various time points. The data indicates that maximal degradation (Dmax) is achieved at approximately 16 hours.

Treatment Time (hours)Mean TPX Remaining (%)Standard Deviation
0 (Vehicle)100± 5.2
278± 4.5
445± 3.8
818± 2.1
166± 1.5
248± 1.9
Table 2: Dose-Dependent Degradation of TPX by this compound at 16 Hours

Based on the results from the time-course experiment, a 16-hour treatment time was selected to determine the half-maximal degradation concentration (DC50) of this compound.

This compound Conc. (nM)Mean TPX Remaining (%)Standard Deviation
0 (Vehicle)100± 4.8
0.195± 5.1
172± 4.2
1048± 3.5
5015± 2.4
1007± 1.6
5006± 1.3

Conclusion

Based on the time-course analysis, the optimal treatment time for achieving maximal degradation of Target Protein X with this compound is 16 hours . At this time point, this compound demonstrates potent, dose-dependent degradation with a DC50 value in the low nanomolar range. For future experiments, including dose-response studies and downstream functional assays, a 16-hour treatment duration is recommended to ensure robust and reproducible target degradation.

Application Notes and Protocols for Cell Viability Assays with JET-209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JET-209 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its paralogue p300.[1][2][3] As key regulators of gene expression, CBP and p300 are implicated in a multitude of cellular processes including cell growth, differentiation, and survival.[4][5][6][7] Dysregulation of CBP/p300 activity is a hallmark of various cancers, making them attractive therapeutic targets. This compound leverages the cell's own ubiquitin-proteasome system to specifically eliminate these proteins, offering a powerful tool for studying their function and for potential therapeutic development.[1][2][3]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common metabolic assays.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule consisting of a ligand that binds to CBP/p300, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation leads to the polyubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. The degradation of these critical co-activators leads to the modulation of various signaling pathways, ultimately impacting cell cycle progression and apoptosis.

cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effects This compound This compound Ternary Complex This compound-CBP/p300-E3 Ligase Ternary Complex This compound->Ternary Complex CBP/p300 CBP/p300 CBP/p300->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitinated CBP/p300 Ubiquitinated CBP/p300 Ternary Complex->Ubiquitinated CBP/p300 Polyubiquitination Ubiquitin Ubiquitin 26S Proteasome 26S Proteasome Gene Expression Altered Altered Gene Expression 26S Proteasome->Gene Expression Altered Cell Cycle Arrest Cell Cycle Arrest (G1 Phase) Gene Expression Altered->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression Altered->Apoptosis Ubiquitinated CBP/p300->26S Proteasome Degradation

Caption: Mechanism of Action of this compound.

Data Presentation

The following tables summarize the reported in vitro activity of this compound across various acute leukemia cell lines.

Table 1: Degradation and Anti-proliferative Activity of this compound

Cell LineTargetDC₅₀ (nM)IC₅₀ (nM)
RS4;11CBP0.050.1
p3000.2
MV4;11--0.04
HL-60--0.54
MOLM-13--2.3

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration. Data sourced from MedchemExpress and PubMed.[1][2]

Experimental Protocols

Two common and reliable methods for assessing cell viability following treatment with this compound are the MTT and Resazurin assays. Both assays measure the metabolic activity of viable cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Treat Treat with this compound (various concentrations) Seed Cells->Treat Incubate Incubate for desired time Treat->Incubate Add MTT Add MTT reagent Incubate->Add MTT Incubate MTT Incubate (2-4 hours) Add MTT->Incubate MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate MTT->Solubilize Read Absorbance Read absorbance (570 nm) Solubilize->Read Absorbance End End Read Absorbance->End Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Treat Treat with this compound (various concentrations) Seed Cells->Treat Incubate Incubate for desired time Treat->Incubate Add Resazurin Add Resazurin solution Incubate->Add Resazurin Incubate Resazurin Incubate (1-4 hours) Add Resazurin->Incubate Resazurin Read Fluorescence Read fluorescence (Ex: 560 nm, Em: 590 nm) Incubate Resazurin->Read Fluorescence End End Read Fluorescence->End This compound This compound CBP_p300_Degradation CBP/p300 Degradation This compound->CBP_p300_Degradation Reduced_HAT_Activity Reduced Histone Acetyltransferase (HAT) Activity CBP_p300_Degradation->Reduced_HAT_Activity Altered_Gene_Expression Altered Gene Expression (e.g., ↓MYC) Reduced_HAT_Activity->Altered_Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Altered_Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Gene_Expression->Apoptosis

References

Application Notes and Protocols for JET-209 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JET-209 is an exceptionally potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and its paralogue p300.[1][2] These proteins are critical regulators of gene expression and are attractive therapeutic targets in various malignancies, including acute leukemia. As a bifunctional molecule, this compound brings CBP/p300 into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful mechanism to inhibit the growth of leukemia cells.

These application notes provide a summary of the in vitro activity of this compound in leukemia cell lines, detailed protocols for key experimental assays, and a schematic of the underlying signaling pathway.

Quantitative Data Summary

This compound demonstrates potent degradation of CBP and p300 proteins and robust inhibition of cell growth in acute leukemia cell lines. The following tables summarize the available quantitative data for this compound's activity.

Table 1: Protein Degradation Efficiency of this compound in RS4;11 Leukemia Cells

Target ProteinDC₅₀ (nM)Dₘₐₓ (%)Treatment TimeCell Line
CBP0.05>954 hoursRS4;11
p3000.2>954 hoursRS4;11

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[1][2]

Table 2: Anti-proliferative Activity of this compound in Acute Leukemia Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
RS4;11Acute Lymphoblastic Leukemia0.03
MOLM-13Acute Myeloid LeukemiaSubnanomolar to low nanomolar (specific value not publicly available)
MV4-11Acute Myeloid LeukemiaSubnanomolar to low nanomolar (specific value not publicly available)
Other representative acute leukemia cell linesAcute LeukemiaSubnanomolar to low nanomolar (specific values not publicly available)

IC₅₀: Half-maximal inhibitory concentration.[3][4]

Signaling Pathway

This compound initiates the degradation of CBP and p300, which are crucial coactivators for a multitude of transcription factors implicated in leukemia cell survival and proliferation. The degradation of CBP/p300 leads to the downregulation of key oncogenic gene expression programs.

JET209_Signaling_Pathway cluster_cell Leukemia Cell JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 binds E3_Ligase E3 Ubiquitin Ligase JET209->E3_Ligase recruits Proteasome Proteasome CBP_p300->Proteasome Degradation Transcription_Factors Oncogenic Transcription Factors (e.g., c-Myc, STATs) CBP_p300->Transcription_Factors Co-activation E3_Ligase->CBP_p300 Proliferation Cell Proliferation & Survival Proteasome->Proliferation inhibition Apoptosis Apoptosis Proteasome->Apoptosis induction Ub Ubiquitin Ub->CBP_p300 Ubiquitination Target_Genes Target Genes (e.g., cell cycle, anti-apoptosis) Transcription_Factors->Target_Genes Transcription Target_Genes->Proliferation promotes

Caption: Mechanism of action of this compound in leukemia cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in leukemia cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of this compound on the proliferation of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., RS4;11, MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture leukemia cells to logarithmic growth phase.

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 nM to 1000 nM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value using a non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed Leukemia Cells (96-well plate) start->seed_cells treat_cells Treat with this compound (serial dilutions) seed_cells->treat_cells incubate_72h Incubate (72 hours) treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis in leukemia cells treated with this compound using flow cytometry.

Materials:

  • Leukemia cell lines

  • Culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed leukemia cells in 6-well plates at a density of 0.5 x 10⁶ to 1 x 10⁶ cells/mL.

    • Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x of the IC₅₀) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cell lines

  • Culture medium

  • This compound

  • Cold 70% Ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed leukemia cells and treat with this compound at various concentrations and a vehicle control for 24-48 hours as described in the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to analyze the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for CBP and p300 Degradation

This protocol is to confirm the degradation of CBP and p300 proteins in leukemia cells following treatment with this compound.

Materials:

  • Leukemia cell lines

  • Culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CBP, anti-p300, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat leukemia cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) for 4 hours.

    • Lyse the cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for further details where available. The provided quantitative data is based on publicly available information and may not be exhaustive. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Studying CBP/p300 Function Using JET-209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JET-209 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression and are implicated in various diseases, including cancer. This compound functions by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the biological functions of CBP/p300.

Data Presentation

In Vitro Degradation and Antiproliferative Activity of this compound

The following tables summarize the degradation potency and antiproliferative effects of this compound in various cancer cell lines.

Table 1: Degradation Potency (DC50) of this compound in RS4;11 Leukemia Cells [1][2][3][4]

Target ProteinDC50 (nM)Maximum Degradation (Dmax)Treatment Time (hours)
CBP0.05>95%4
p3000.2>95%4

Table 2: Antiproliferative Activity (IC50) of this compound in Acute Leukemia Cell Lines [2]

Cell LineIC50 (nM)
MV4;110.04
RS4;110.1
HL-600.54
MOLM-132.3

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand for CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase (CRBN)[2]. By inducing the proximity of CBP/p300 to the E3 ligase, this compound triggers the transfer of ubiquitin to CBP/p300, marking it for degradation by the 26S proteasome. The degradation of CBP/p300 leads to the downregulation of target genes, such as MYC and MYB, which are crucial for cancer cell proliferation and survival[2].

JET209_Mechanism cluster_cell Cell JET209 This compound Ternary_Complex Ternary Complex (CBP/p300-JET-209-CRBN) JET209->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex MYC_MYB MYC/MYB Gene Expression CBP_p300->MYC_MYB Transcriptional Activation CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ub_CBP_p300 Polyubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Ub_CBP_p300->MYC_MYB Inhibition of Transcription Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) MYC_MYB->Cell_Cycle_Arrest Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the function of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies TR_FRET TR-FRET Assay (Target Engagement) AlphaLISA AlphaLISA Assay (Protein Degradation) TR_FRET->AlphaLISA CETSA Cellular Thermal Shift Assay (Target Engagement) AlphaLISA->CETSA Western_Blot Western Blot (Protein Degradation) CETSA->Western_Blot qPCR RT-qPCR (Gene Expression) Western_Blot->qPCR Cell_Viability Cell Viability Assay (Phenotypic Effect) qPCR->Cell_Viability Xenograft Xenograft Tumor Models (Efficacy) Cell_Viability->Xenograft

Caption: Experimental workflow for this compound characterization.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the CBP/p300-JET-209-CRBN ternary complex in a biochemical setting.

Materials:

  • Recombinant human CBP or p300 protein (tagged, e.g., with GST)

  • Recombinant human CRBN/DDB1 protein complex (tagged, e.g., with His)

  • This compound

  • TR-FRET donor antibody (e.g., anti-GST-Europium)

  • TR-FRET acceptor antibody (e.g., anti-His-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the following components in order:

    • This compound or vehicle (DMSO)

    • Recombinant CBP or p300 protein

    • Recombinant CRBN/DDB1 complex

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Add the TR-FRET donor and acceptor antibodies to each well.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the values against the this compound concentration to determine the EC50 for ternary complex formation.

Protocol 2: AlphaLISA Assay for Quantifying CBP/p300 Degradation

Objective: To quantify the degradation of endogenous CBP or p300 in cell lysates.

Materials:

  • Cells of interest (e.g., RS4;11)

  • This compound

  • Cell lysis buffer (e.g., AlphaLISA Lysis Buffer)

  • AlphaLISA Acceptor beads conjugated to an anti-CBP or anti-p300 antibody

  • Streptavidin-coated Donor beads

  • Biotinylated anti-CBP or anti-p300 antibody (recognizing a different epitope than the Acceptor bead antibody)

  • 384-well white OptiPlates

  • AlphaLISA-compatible plate reader

Procedure:

  • Seed cells in a 96-well culture plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle (DMSO) for the desired time (e.g., 4 hours).

  • Lyse the cells directly in the wells with lysis buffer.

  • Transfer the cell lysates to a 384-well OptiPlate.

  • Add the AlphaLISA Acceptor beads and the biotinylated antibody to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add the Streptavidin-coated Donor beads.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible reader.

  • Plot the AlphaLISA signal against the this compound concentration to determine the DC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to CBP/p300 in a cellular context by measuring changes in protein thermal stability.

Materials:

  • Cells of interest

  • This compound

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer for Western blotting

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the soluble protein fractions by Western blotting using antibodies against CBP, p300, and a loading control.

  • Quantify the band intensities and plot the normalized intensity of soluble CBP/p300 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for MYC and MYB Gene Expression

Objective: To measure the effect of this compound-mediated CBP/p300 degradation on the mRNA levels of target genes MYC and MYB.

Materials:

  • Cells of interest (e.g., RS4;11)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MYC, MYB, and a housekeeping gene (e.g., GAPDH or ACTB)

  • RT-qPCR instrument

Procedure:

  • Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 8 hours)[2].

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MYC, MYB, and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Conclusion

This compound is a powerful chemical tool for elucidating the diverse functions of CBP and p300 in normal physiology and disease. The protocols outlined in these application notes provide a robust framework for researchers to investigate the mechanism of action of this compound and its downstream biological consequences. By combining biochemical, cellular, and in vivo approaches, a comprehensive understanding of the therapeutic potential of CBP/p300 degradation can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of JET-209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the off-target effects of JET-209, a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of the transcriptional coactivators CREB-binding protein (CBP) and p300. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its on-targets?

This compound is a PROTAC designed to induce the degradation of the highly homologous histone acetyltransferases (HATs), CBP and p300. It functions by forming a ternary complex between the target protein (CBP or p300) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.

Q2: What are the potential off-target effects of this compound?

The primary source of potential off-target effects for this compound stems from its use of a CRBN E3 ligase ligand. CRBN-based PROTACs can induce the degradation of endogenous substrates of CRBN, often referred to as "neosubstrates." The most well-characterized neosubstrates for CRBN modulators are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] Therefore, it is crucial to assess the degradation of these and other potential zinc finger proteins when working with this compound.

Q3: How can I minimize the "hook effect" with this compound?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because the formation of binary complexes (this compound with either CBP/p300 or CRBN) becomes more favorable than the productive ternary complex. To mitigate this:

  • Perform a wide dose-response curve: This will help identify the optimal concentration for maximal degradation and reveal the characteristic bell-shaped curve of the hook effect.

  • Use lower concentrations: Titrate this compound to the lowest effective concentration that achieves the desired level of CBP/p300 degradation.

Q4: What should I do if I don't observe CBP/p300 degradation with this compound?

Several factors could contribute to a lack of degradation:

  • Cellular permeability: PROTACs are large molecules and may have poor cell membrane permeability.

  • Ternary complex formation: Inefficient formation of the CBP/p300-JET-209-CRBN complex is a common issue.

  • E3 ligase expression: The target cells must express sufficient levels of CRBN.

  • Proteasome activity: The ubiquitin-proteasome system must be functional.

Refer to the troubleshooting guide below for a systematic approach to address this issue.

Troubleshooting Guides

Issue 1: High Off-Target Protein Degradation
Potential Cause Troubleshooting Steps
CRBN Neosubstrate Degradation 1. Perform global proteomics (see Experimental Protocols) to identify all degraded proteins. 2. Specifically probe for IKZF1 and IKZF3 degradation via Western blot. 3. If neosubstrate degradation is significant, consider using a lower concentration of this compound. 4. If possible, utilize a negative control compound that binds to CBP/p300 but not CRBN to distinguish on-target from off-target phenotypes.
Non-Specific Binding 1. Perform a Cellular Thermal Shift Assay (CETSA) (see Experimental Protocols) to assess target engagement of this compound with both CBP/p300 and potential off-targets. 2. A significant thermal shift for an unintended protein suggests off-target binding.
Issue 2: No or Low Degradation of CBP/p300
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration 1. Perform a comprehensive dose-response experiment (e.g., 0.01 nM to 10 µM) to identify the optimal degradation concentration (DC50) and observe for a potential "hook effect".
Poor Cell Permeability 1. If direct measurement of intracellular concentration is not feasible, infer permeability issues if target engagement is observed in cell lysates but not in intact cells using CETSA.
Inefficient Ternary Complex Formation 1. Use a NanoBRET Ternary Complex Formation Assay (see Experimental Protocols) to directly measure the formation of the CBP/p300-JET-209-CRBN complex in live cells.[4][5][6][7][8]
Low CRBN Expression 1. Confirm CRBN protein expression in your cell line of interest by Western blot.
Impaired Proteasome Function 1. As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. A rescue of CBP/p300 levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[9]

Quantitative Data Summary

Table 1: On-Target Activity of this compound
Parameter Target Cell Line Value Reference
DC50 CBPRS4;110.05 nM
DC50 p300RS4;110.2 nM
Dmax CBP & p300RS4;11>95%
IC50 (Cell Growth) -MV4;110.04 nM[10]
IC50 (Cell Growth) -RS4;110.1 nM[10]
IC50 (Cell Growth) -HL-600.54 nM[10]
IC50 (Cell Growth) -MOLM-132.3 nM[10]
Table 2: Potential Off-Target Profile of CRBN-Recruiting PROTACs
Potential Off-Target Function Rationale for Monitoring Recommended Validation Method
IKZF1 (Ikaros) Lymphoid transcription factorKnown neosubstrate of CRBN modulators.[1][2]Western Blot, Global Proteomics
IKZF3 (Aiolos) Lymphoid transcription factorKnown neosubstrate of CRBN modulators.[1][2]Western Blot, Global Proteomics
Other Zinc Finger Proteins Various cellular functionsPomalidomide (related to the CRBN ligand in this compound) can degrade other zinc finger proteins.[11]Global Proteomics

Experimental Protocols

Global Proteomics for Off-Target Identification

Objective: To identify all proteins that are degraded upon treatment with this compound in an unbiased manner.

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with this compound at its optimal degradation concentration and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6 hours to focus on direct targets).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration and digest proteins into peptides using trypsin.

  • Isobaric Labeling: Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.[12][13]

  • Data Analysis: Identify and quantify thousands of proteins. Proteins showing a statistically significant and dose-dependent decrease in abundance in this compound-treated samples are potential off-targets.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended targets (CBP/p300) and potential off-targets in intact cells.[14][15][16][17]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures. Ligand binding stabilizes the protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature using Western blot or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET™ Ternary Complex Formation Assay

Objective: To directly measure the formation of the CBP/p300-JET-209-CRBN ternary complex in live cells.[4][5][6][7][8]

Methodology:

  • Cell Engineering: Co-express a NanoLuc® luciferase-tagged version of the target protein (e.g., CBP or p300) and a HaloTag®-tagged version of CRBN.

  • Cell Treatment: Treat the engineered cells with a range of this compound concentrations.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Substrate (donor).

  • Signal Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the donor and acceptor tags, confirming ternary complex formation.

  • Data Analysis: Plot the NanoBRET ratio against the this compound concentration to determine the EC50 for complex formation.

Visualizations

JET_209_Mechanism_of_Action cluster_cell Cell JET209 This compound Ternary_Complex CBP/p300-JET-209-CRBN Ternary Complex JET209->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_CBP_p300 Ubiquitinated CBP/p300 Ubiquitination->Ub_CBP_p300 Proteasome Proteasome Ub_CBP_p300->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound PROTAC.

Off_Target_Workflow Start Start: Experiment with this compound Global_Proteomics Global Proteomics (LC-MS/MS) Start->Global_Proteomics Identify_Off_Targets Identify Significantly Degraded Proteins Global_Proteomics->Identify_Off_Targets Validate_Off_Targets Validate Off-Targets (e.g., Western Blot) Identify_Off_Targets->Validate_Off_Targets Potential Off-Targets Identified End End: Minimized Off-Target Effects Identify_Off_Targets->End No Significant Off-Targets Optimize_Experiment Optimize Experiment: - Lower this compound concentration - Use controls Validate_Off_Targets->Optimize_Experiment Optimize_Experiment->Start

Caption: Workflow for identifying and minimizing off-target effects.

CBP_p300_Signaling cluster_nucleus Nucleus TF Transcription Factors (e.g., CREB, p53) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates Degradation CBP/p300 Degradation CBP_p300->Degradation Acetylation Histone Acetylation Histones->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression activates JET209 This compound JET209->CBP_p300 induces Degradation->Gene_Expression inhibits Extracellular_Signal Extracellular Signal Signaling_Pathway Signaling Pathway (e.g., Wnt, GPCR) Extracellular_Signal->Signaling_Pathway Signaling_Pathway->TF activates

Caption: Simplified CBP/p300 signaling pathway and the effect of this compound.

References

Technical Support Center: Overcoming the Hook Effect in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and overcome the hook effect in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect?

The hook effect, also known as the prozone phenomenon, is an immunological phenomenon that leads to falsely low results in the presence of a very high concentration of an analyte.[1][2][3] In a typical sandwich immunoassay, the signal generated is directly proportional to the concentration of the analyte. However, when the analyte concentration is excessively high, this linear relationship breaks down, and the signal can dramatically decrease, leading to a "hook" shape on a dose-response curve.[2] This can result in the misinterpretation of results, potentially leading to false negatives or an underestimation of the analyte concentration.[3]

Q2: What causes the hook effect in a sandwich immunoassay?

The hook effect primarily occurs in one-step sandwich immunoassays where both capture and detection antibodies are incubated with the sample simultaneously.[1][2][3] At extremely high analyte concentrations, the excess analyte saturates both the capture antibodies immobilized on the solid phase and the detection antibodies in the solution.[3] This prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody).[2] As a result, unbound detection antibodies are washed away, leading to a lower-than-expected signal.[2]

Q3: How can I determine if my assay is affected by the hook effect?

The most common and straightforward method to test for the hook effect is to perform serial dilutions of a sample that is suspected of having a high analyte concentration.[2][3] If the hook effect is present, a diluted sample will yield a higher signal and a calculated concentration that is significantly higher than the undiluted sample.[2]

Q4: What are the common methods to overcome the hook effect?

There are two primary strategies to mitigate the hook effect:

  • Sample Dilution: Diluting the sample brings the analyte concentration back into the linear range of the assay.[3] It is often necessary to test several dilutions to ensure the results are consistent and fall within the assay's reportable range.

  • Two-Step Assay Protocol: A two-step assay protocol can prevent the hook effect by separating the incubation steps.[3] First, the sample containing the analyte is incubated with the capture antibody. After a wash step to remove excess analyte, the detection antibody is added. This ensures that the detection antibody only binds to the captured analyte, preventing the competition seen in one-step assays.[2][3]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving suspected hook effect issues in your experiments.

Problem Possible Cause Recommended Solution
Unexpectedly low signal in a sample known to have high analyte concentration. High-dose hook effect.1. Perform a serial dilution of the sample (e.g., 1:10, 1:100, 1:1000) and re-run the assay. 2. If the diluted samples show a higher concentration, the original sample was affected by the hook effect. Report the concentration from the dilution that falls within the linear range of the assay.
Inconsistent results between replicates of the same high-concentration sample. The sample concentration is at the peak or on the downward slope of the hook curve, where small variations can lead to large signal changes.1. Dilute all replicates to bring the analyte concentration into the lower, more stable part of the standard curve.
Assay signal is completely negative for a sample expected to be positive. Extreme hook effect causing a false negative.1. Test a 1:100 or higher dilution of the sample. A strong positive signal upon dilution is indicative of an extreme hook effect.
Switching from a two-step to a one-step assay protocol results in lower signals for high-concentration samples. The one-step protocol is susceptible to the hook effect.1. Revert to the two-step protocol for high-concentration samples. 2. If a one-step protocol is necessary, carefully validate the assay to determine the concentration at which the hook effect occurs and implement a standard dilution protocol for samples approaching this concentration.

Experimental Protocols

Protocol 1: Detecting the Hook Effect Using Serial Dilution
  • Sample Selection: Choose a sample that is suspected to have a high analyte concentration, resulting in an unexpectedly low signal.

  • Dilution Series Preparation: Prepare a series of dilutions of the sample in the appropriate assay buffer (e.g., 1:10, 1:100, 1:1000, 1:10,000).

  • Assay Procedure: Run the undiluted sample and the entire dilution series in the immunoassay according to the standard protocol.

  • Data Analysis:

    • Calculate the analyte concentration for the undiluted sample and each dilution, correcting for the dilution factor.

    • Interpretation: If the calculated concentration increases with dilution and then plateaus, the hook effect was present in the less-diluted samples. The correct concentration is the one obtained from the dilutions that fall within the linear range of the assay.

Sample Dilution Factor Measured OD Calculated Concentration (ng/mL) Corrected Concentration (ng/mL) Interpretation
A1 (Undiluted)0.85050Potential Hook Effect
A101.51501500Potential Hook Effect
A1002.025025000In Linear Range
A10000.52525000In Linear Range
A100000.1550000Over-diluted (less reliable)

Note: The OD values and concentrations are for illustrative purposes.

Protocol 2: Two-Step Sandwich ELISA to Mitigate the Hook Effect
  • Coating: Coat a microplate with the capture antibody and block non-specific binding sites.

  • Sample Incubation: Add the samples (and standards) to the wells and incubate to allow the analyte to bind to the capture antibody.

  • Washing: Wash the plate thoroughly to remove unbound analyte and other sample components.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody and incubate. The detection antibody will bind to the captured analyte.

  • Final Washing: Wash the plate to remove the unbound detection antibody.

  • Substrate Addition and Signal Detection: Add the substrate and measure the signal.

Visualizing the Hook Effect and Its Mitigation

HookEffectMechanism cluster_0 Optimal Analyte Concentration cluster_1 High Analyte Concentration (Hook Effect) Optimal_Capture_Ab Capture Ab Optimal_Analyte Analyte Optimal_Capture_Ab->Optimal_Analyte Optimal_Detection_Ab Detection Ab Optimal_Analyte->Optimal_Detection_Ab Optimal_Sandwich Sandwich Complex (Signal Generated) Optimal_Detection_Ab->Optimal_Sandwich Hook_Capture_Ab Capture Ab (Saturated) Hook_Analyte Excess Analyte Hook_Capture_Ab->Hook_Analyte Hook_No_Sandwich No Sandwich Complex (Signal Reduced) Hook_Capture_Ab->Hook_No_Sandwich Hook_Detection_Ab Detection Ab (Saturated) Hook_Detection_Ab->Hook_Analyte Hook_Detection_Ab->Hook_No_Sandwich

Caption: Mechanism of the hook effect in a sandwich immunoassay.

Workflow cluster_OneStep One-Step Protocol (Prone to Hook Effect) cluster_TwoStep Two-Step Protocol (Mitigates Hook Effect) Add_Sample_Reagents Add Sample, Capture Ab, and Detection Ab Simultaneously Incubate_1 Incubate Add_Sample_Reagents->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Substrate_1 Add Substrate & Read Signal Wash_1->Add_Substrate_1 Add_Sample Add Sample Incubate_2a Incubate Add_Sample->Incubate_2a Wash_2a Wash Incubate_2a->Wash_2a Add_Detection_Ab Add Detection Ab Wash_2a->Add_Detection_Ab Incubate_2b Incubate Add_Detection_Ab->Incubate_2b Wash_2b Wash Incubate_2b->Wash_2b Add_Substrate_2 Add Substrate & Read Signal Wash_2b->Add_Substrate_2

Caption: Comparison of one-step and two-step immunoassay workflows.

TroubleshootingFlowchart Start Unexpectedly Low or Negative Result Check_Sample Is the sample expected to have a high analyte concentration? Start->Check_Sample Dilute Perform Serial Dilution (e.g., 1:10, 1:100) Check_Sample->Dilute Yes Review_Protocol Review Assay Protocol and Reagent Preparation Check_Sample->Review_Protocol No Rerun Re-run Assay with Diluted Samples Dilute->Rerun Analyze Did the calculated concentration increase significantly with dilution? Rerun->Analyze Hook_Confirmed Hook Effect Confirmed. Use dilution-corrected value. Analyze->Hook_Confirmed Yes No_Hook Hook Effect Unlikely. Troubleshoot other assay parameters (reagents, protocol, etc.). Analyze->No_Hook No

Caption: Troubleshooting flowchart for the hook effect.

References

Technical Support Center: Improving JET-209 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges with JET-209 solubility for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my this compound stock solution into aqueous assay buffer. What is causing this?

A1: This is a common issue for compounds with low aqueous solubility. This compound, like many PROTACs, is a relatively large and complex molecule that may not readily dissolve in aqueous solutions. The precipitation is likely due to the compound crashing out of solution when the concentration of the organic solvent (like DMSO) is significantly lowered by the addition of the aqueous buffer.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It has been reported to have a high solubility in DMSO, up to 100 mg/mL (121.67 mM), though achieving this may require sonication.[1][3] For ease of use, preparing stock solutions at concentrations such as 10 mM in DMSO is also a common practice.[4]

Q3: My this compound powder is not dissolving well in DMSO. What can I do?

A3: If you are having trouble dissolving this compound in DMSO, gentle warming of the solution to 37°C and sonication can help facilitate dissolution.[3] Ensure you are using anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact the solubility of some compounds.[1]

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to determine the specific tolerance of your cell line to DMSO in a pilot experiment.

Q5: Are there alternative solvents I can try if DMSO is not suitable for my assay?

A5: While DMSO is the primary recommendation, other organic solvents like ethanol (B145695) or N,N-dimethylformamide (DMF) may also be used, though specific solubility data for this compound in these solvents is limited.[2] It is advisable to test these on a small scale first. When using alternative solvents, it is equally important to consider their compatibility with your specific assay and potential for cellular toxicity.

Q6: How can I improve the solubility of this compound in my final assay medium?

A6: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound in aqueous media:

  • Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final assay buffer can help maintain solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can improve solubility.

  • Use of Surfactants: Non-ionic surfactants, such as Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%) can aid in solubilization for biochemical assays, but may not be suitable for cell-based assays due to potential cytotoxicity.[5]

  • Formulation with Excipients: For more complex scenarios, formulating the compound with solubilizing agents like polyethylene (B3416737) glycol (PEG) or cyclodextrins may be considered.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility of this compound.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while staying within the tolerable limits for your assay). Prepare the final dilution in a step-wise manner, adding the stock solution to the buffer with vigorous vortexing.
Inconsistent assay results Compound precipitation leading to variable effective concentrations.Visually inspect all solutions for precipitation before use. Perform a solubility test under your specific assay conditions (see Experimental Protocols section). Consider using a formulation with solubilizing agents.
Low potency observed in the assay The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.Determine the kinetic solubility of this compound in your assay buffer to understand its solubility limit. Ensure complete dissolution of the stock solution before further dilutions.
Cell toxicity observed at higher concentrations Cytotoxicity caused by the solvent (e.g., DMSO) or the compound itself.Run a vehicle control (assay medium with the same percentage of DMSO but without this compound) to assess solvent toxicity. If the toxicity is from the compound, it may be an inherent property at that concentration.

Quantitative Solubility Data

The following table summarizes the available and illustrative solubility data for this compound. Note that solubility can be affected by temperature, pH, and the presence of other substances.

SolventSolubility (µg/mL)Solubility (mM)Notes
DMSO 100,000121.67May require sonication to achieve maximum solubility.[1][3]
Ethanol Illustrative: 1,000 - 5,000Illustrative: 1.2 - 6.1
Aqueous Buffer (e.g., PBS, pH 7.4) Illustrative: <10Illustrative: <0.012Solubility in aqueous buffers is expected to be low.

Illustrative data is based on the general properties of PROTAC molecules and should be experimentally verified.

Experimental Protocols

Protocol for Determining Kinetic Solubility of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer. Kinetic solubility reflects the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Dispense 198 µL of the aqueous buffer into the wells of the top row of a 96-well plate.

  • Add 2 µL of the 20 mM this compound stock solution to the top row wells. This creates a 200 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform serial dilutions. Transfer 100 µL from the top row to the next row containing 100 µL of buffer, and repeat this down the plate to create a concentration gradient.

  • Incubate the plate at room temperature for 1-2 hours. This allows time for any precipitation to occur.

  • Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from precipitated particles.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity/absorbance is observed compared to the buffer-only control.

Visualizations

Experimental Workflow for Troubleshooting this compound Solubility

G cluster_start Start: Solubility Issue cluster_investigation Investigation cluster_solutions Potential Solutions cluster_end Outcome start Precipitation of this compound in Assay check_stock 1. Check Stock Solution (Complete Dissolution in DMSO?) start->check_stock check_dilution 2. Review Dilution Protocol (Final DMSO %? Stepwise Dilution?) check_stock->check_dilution solubility_assay 3. Perform Kinetic Solubility Assay check_dilution->solubility_assay optimize_dmso A. Optimize DMSO Concentration solubility_assay->optimize_dmso lower_conc B. Lower Final this compound Concentration solubility_assay->lower_conc co_solvent C. Add Co-solvent/Surfactant solubility_assay->co_solvent reformulate D. Reformulate with Excipients solubility_assay->reformulate end_success Successful Assay (No Precipitation) optimize_dmso->end_success lower_conc->end_success co_solvent->end_success reformulate->end_success

Caption: Workflow for troubleshooting this compound solubility issues.

This compound (PROTAC) Mechanism of Action

PROTAC_MoA cluster_components Components cluster_process Process cluster_outcome Outcome JET209 This compound (PROTAC) Ternary_Complex Formation of Ternary Complex JET209->Ternary_Complex CBP_p300 Target Protein (CBP/p300) CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination brings target and ligase into proximity Proteasome Proteasomal Degradation Ubiquitination->Proteasome marks target for degradation Degraded_Protein Degraded CBP/p300 Proteasome->Degraded_Protein

Caption: Simplified signaling pathway of this compound mediated protein degradation.

References

Technical Support Center: JET-209 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JET-209, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of CBP/p300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo experiments and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC designed to selectively induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its paralog p300.[1][2] It is a heterobifunctional molecule that contains a ligand for CBP/p300 and a ligand for an E3 ubiquitin ligase, joined by a linker.[3] By bringing CBP/p300 into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of CBP/p300, leading to the downregulation of target oncogenes like MYC and inhibition of cancer cell proliferation.[4][5][6]

Q2: What are the recommended in vivo models for testing this compound?

A2: Xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice) are commonly used to evaluate the in vivo efficacy of this compound.[7][8][9] Cell lines that have shown sensitivity to this compound, such as those from acute leukemia or other cancers with a dependency on CBP/p300 signaling, are appropriate choices.[2]

Q3: What is a typical starting dose and administration route for this compound in vivo?

A3: Based on preclinical studies, intraperitoneal (i.p.) injection is a common route of administration for this compound.[9] Effective dosing regimens have been reported in the range of 10 mg/kg, administered on various schedules (e.g., twice daily, daily, or a few times per week).[9] However, the optimal dose and schedule will depend on the specific tumor model and experimental goals. A dose-response study is recommended to determine the most effective and well-tolerated dose for your model.

Q4: How should I formulate this compound for in vivo administration?

A4: this compound has low aqueous solubility, requiring a specific formulation for in vivo use. A common vehicle for intraperitoneal injection involves dissolving this compound in a mixture of solvents. An example formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

It is crucial to prepare the formulation fresh before each use and to ensure the components are thoroughly mixed to achieve a clear solution. For detailed, step-by-step formulation protocols, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses potential issues that may arise during the in vivo delivery of this compound, with a focus on common challenges associated with PROTAC molecules.

Problem Potential Cause Suggested Solution
Low or no tumor growth inhibition Suboptimal Dosing: The dose of this compound may be too low to achieve sufficient target degradation in the tumor tissue.1. Dose-Escalation Study: Perform a dose-escalation study to identify the optimal therapeutic dose.[8] 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure this compound levels and CBP/p300 degradation in tumor tissue at different time points after dosing to correlate exposure with efficacy.
Poor Bioavailability/Rapid Clearance: The formulation may not be optimal, leading to poor absorption from the peritoneal cavity or rapid clearance from circulation.1. Optimize Formulation: Experiment with different vehicle compositions. For example, altering the ratios of DMSO, PEG300, and Tween 80 may improve solubility and stability. 2. Alternative Administration Route: Consider other routes of administration, such as subcutaneous or intravenous injection, which may alter the pharmacokinetic profile.
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and thus decreasing efficacy.1. Dose Reduction: Test lower doses of this compound. The dose-response curve for a PROTAC can be bell-shaped, with efficacy decreasing at higher concentrations.
High variability in tumor growth between animals Inconsistent Administration: Improper or inconsistent injection technique can lead to variable drug delivery.1. Standardized Protocol: Ensure all personnel are trained on a standardized intraperitoneal injection technique. 2. Verification of Injection Site: Confirm that the injection is properly administered into the peritoneal cavity and not into other tissues.
Biological Variability: Inherent biological differences between individual animals can contribute to varied responses.1. Increase Sample Size: A larger number of animals per group can help to increase statistical power and account for individual variability. 2. Animal Homogeneity: Use age- and weight-matched animals from a reputable supplier to minimize biological differences.
Signs of toxicity in treated animals (e.g., weight loss, lethargy) Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its toxicity. 2. Alternative Vehicles: If vehicle toxicity is observed, test alternative, well-tolerated formulations.
On-Target or Off-Target Toxicity of this compound: The degradation of CBP/p300 or other proteins may have toxic effects at the administered dose.1. Dose Reduction: Lower the dose of this compound to a level that is efficacious but better tolerated. 2. Modified Dosing Schedule: Administer the drug less frequently to allow for recovery between doses. 3. Monitor Animal Health: Closely monitor animal body weight and overall health throughout the study. A weight loss of more than 15-20% may necessitate a dose reduction or termination of treatment for that animal.[8]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Degradation and Proliferation Inhibition

Parameter Cell Line Value Reference
DC50 (CBP) RS4;110.05 nM[1][2]
DC50 (p300) RS4;110.2 nM[1][2]
IC50 MV4;110.04 nM
IC50 RS4;110.1 nM
IC50 HL-600.54 nM
IC50 MOLM-132.3 nM

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in Xenograft Models

Animal Model Cell Line Dosage Administration Route Dosing Schedule Outcome Reference
Immunodeficient MiceRS4;111 mg/kgIntraperitoneal (i.p.)Twice a week for 2 weeksEffective tumor growth inhibition
Immunodeficient MiceRS4;113 mg/kgIntraperitoneal (i.p.)Once a week for 2 weeksEffective tumor growth inhibition
Immunodeficient MiceMV4;110.3 mg/kgIntraperitoneal (i.p.)Once daily, 5 days a week for 2 weeksPotent anti-tumor activity
Immunodeficient MiceMV4;111 mg/kgIntraperitoneal (i.p.)Three times a week for 2 weeksPotent anti-tumor activity

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol provides a method for preparing a 1 mg/mL working solution of this compound. Adjustments can be made based on the desired final concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved by vortexing.

  • Prepare the Final Formulation (for a 1 mL final volume):

    • In a sterile microcentrifuge tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is clear.

    • Add 50 µL of Tween 80. Vortex again until the solution is homogenous.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.

    • The final solution should be clear. If precipitation occurs, gentle warming and further vortexing may be required.

  • Administration:

    • Use the freshly prepared formulation for intraperitoneal injection immediately. Do not store the final formulation for extended periods.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials and Equipment:

  • Immunodeficient mice (e.g., 6-8 week old female NOD-SCID or BALB/c nude mice)

  • Human cancer cell line of interest (e.g., RS4;11)

  • Sterile PBS and cell culture medium

  • Matrigel (optional, can improve tumor take-rate)

  • Calipers for tumor measurement

  • Formulated this compound and vehicle control

  • Syringes and needles for cell implantation and drug administration

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend them in a mixture of serum-free medium and Matrigel (optional, 1:1 ratio).

    • Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[8]

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume = (Length x Width²)/2 .[8]

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the formulated this compound or vehicle control via intraperitoneal injection according to the predetermined dosing schedule and volume (e.g., 100 µL).

  • Monitoring Efficacy and Toxicity:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor the body weight of each animal at the same frequency to assess for any potential toxicity.[8]

    • Observe the animals for any other signs of distress or adverse effects.

  • Study Endpoint and Analysis:

    • The study can be concluded when tumors in the control group reach a specific size, or at a predetermined time point.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Tumors can be weighed and processed for further analysis, such as Western blotting to confirm the degradation of CBP/p300, or immunohistochemistry.

Visualizations

This compound Mechanism of Action

JET209_Mechanism cluster_cell Tumor Cell JET209 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + E3 Ligase) JET209->Ternary_Complex Binds CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CBP_p300->Proteasome Targeted for Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated degradation of CBP/p300.

Downstream Signaling Pathway of CBP/p300 Degradation

Downstream_Effects JET209 This compound Administration CBP_p300_Degradation CBP/p300 Degradation JET209->CBP_p300_Degradation Histone_Acetylation Decreased Histone Acetylation (e.g., H3K27ac) CBP_p300_Degradation->Histone_Acetylation Transcription_Factors Reduced Co-activation of Transcription Factors (e.g., AR, MYC, p53) CBP_p300_Degradation->Transcription_Factors Gene_Expression Downregulation of Oncogene Expression (e.g., MYC, AR-target genes) Histone_Acetylation->Gene_Expression Transcription_Factors->Gene_Expression Cellular_Effects Cellular Outcomes Gene_Expression->Cellular_Effects Proliferation Inhibition of Cell Proliferation Cellular_Effects->Proliferation Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Tumor_Growth Suppression of Tumor Growth Cellular_Effects->Tumor_Growth

Caption: Downstream effects of CBP/p300 degradation by this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Implantation Tumor Cell Implantation (Subcutaneous) Acclimatization->Implantation Monitoring1 Tumor Growth Monitoring Implantation->Monitoring1 Randomization Randomization into Treatment Groups Monitoring1->Randomization Treatment This compound or Vehicle Administration (i.p.) Randomization->Treatment Monitoring2 Monitor Tumor Volume & Body Weight Treatment->Monitoring2 Endpoint Study Endpoint Monitoring2->Endpoint Tumor size limit or time point reached Analysis Tumor Excision & Analysis (e.g., WB) Endpoint->Analysis End End Analysis->End

References

Technical Support Center: Optimizing JET-209 Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of JET-209 for various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) that targets the transcriptional co-activators CREB-binding protein (CBP) and its paralogue p300 for degradation.[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300. This degradation disrupts key oncogenic signaling pathways.

Q2: In which cancer types has this compound shown activity?

A2: this compound has demonstrated significant anti-tumor activity in various acute leukemia cell lines.[1][2] Given that its targets, CBP and p300, are implicated in a wide range of malignancies, including prostate cancer, its potential application is broad.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: Based on available data, this compound is effective at subnanomolar to low nanomolar concentrations. For initial experiments, a dose-response curve ranging from 0.01 nM to 1000 nM is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How quickly can I expect to see degradation of CBP and p300 after this compound treatment?

A4: Significant degradation of CBP and p300 has been observed as early as 4 hours after treatment in the RS4;11 leukemia cell line.[3] However, the optimal incubation time may vary depending on the cell line and experimental conditions. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended to determine the optimal time point for maximal degradation.

Q5: What are the downstream effects of this compound treatment?

A5: By degrading CBP/p300, this compound can suppress the expression of key oncogenes such as MYC and MYB.[1][2] It has also been shown to induce G1 phase cell cycle arrest in leukemia cell lines.[1]

Quantitative Data Summary

The following tables summarize the reported half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for this compound in various acute leukemia cell lines.

Table 1: this compound DC50 Values in RS4;11 Cells

Target ProteinDC50 (nM)Incubation Time
CBP0.05[1][3]4 hours
p3000.2[1][3]4 hours

Table 2: this compound IC50 Values in Acute Leukemia Cell Lines

Cell LineIC50 (nM)Assay
MV4;110.04[1][2]CellTiter-Glo (4 days)
RS4;110.1[1][2]CellTiter-Glo (4 days)
HL-600.54[1][2]CellTiter-Glo (4 days)
MOLM-132.3[1][2]CellTiter-Glo (4 days)

Signaling Pathway

This compound targets the transcriptional co-activators CBP and p300, which play a crucial role in regulating gene expression by acetylating histones and other transcription factors. By inducing the degradation of CBP/p300, this compound disrupts these processes, leading to the downregulation of oncogenes like MYC and subsequent cell cycle arrest and inhibition of tumor growth.

JET209_Signaling_Pathway cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Binds E3_Ligase E3 Ubiquitin Ligase JET209->E3_Ligase Proteasome Proteasome CBP_p300->Proteasome Degradation Histones Histones CBP_p300->Histones Acetylation Transcription_Factors Transcription Factors (e.g., MYC, MYB) CBP_p300->Transcription_Factors Acetylation E3_Ligase->CBP_p300 Ubiquitinates Ub Ubiquitin Gene_Expression Oncogene Expression Histones->Gene_Expression Activates Transcription_Factors->Gene_Expression Activates Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Tumor_Growth_Inhibition Tumor Growth Inhibition Gene_Expression->Tumor_Growth_Inhibition Leads to

Figure 1. this compound mediated degradation of CBP/p300 and its downstream effects.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of this compound in a specific cell line using a commercially available cell viability assay such as CellTiter-Glo®.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A recommended starting range is 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Western Blot Analysis of CBP/p300 Degradation

This protocol describes how to assess the degradation of CBP and p300 proteins following this compound treatment.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for the desired time (e.g., 4, 8, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the signal.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the CBP and p300 band intensities to the loading control.

    • Plot the percentage of protein remaining relative to the vehicle control against the log of the this compound concentration to determine the DC50 value.

experimental_workflow cluster_protocol1 Protocol 1: Cell Viability Assay (IC50) cluster_protocol2 Protocol 2: Western Blot (DC50) P1_Start Start P1_Seed Seed Cells (96-well plate) P1_Start->P1_Seed P1_Treat Treat with this compound (Dose-Response) P1_Seed->P1_Treat P1_Incubate Incubate (e.g., 72h) P1_Treat->P1_Incubate P1_Assay Perform CellTiter-Glo Assay P1_Incubate->P1_Assay P1_Read Measure Luminescence P1_Assay->P1_Read P1_Analyze Analyze Data (Calculate IC50) P1_Read->P1_Analyze P1_End End P1_Analyze->P1_End P2_Start Start P2_Seed Seed Cells (6-well plate) P2_Start->P2_Seed P2_Treat Treat with this compound (Dose-Response & Time-Course) P2_Seed->P2_Treat P2_Lyse Lyse Cells & Quantify Protein P2_Treat->P2_Lyse P2_WB Perform Western Blot P2_Lyse->P2_WB P2_Image Image Blot P2_WB->P2_Image P2_Analyze Analyze Data (Calculate DC50) P2_Image->P2_Analyze P2_End End P2_Analyze->P2_End

Figure 2. Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low degradation of CBP/p300 - Suboptimal this compound concentration: The concentration may be too low or too high (see "Hook Effect" below).- Insufficient incubation time: Degradation may be time-dependent.- Low E3 ligase expression: The cell line may have low endogenous levels of the E3 ligase recruited by this compound.- Poor cell permeability: this compound may not be efficiently entering the cells.- Perform a wide dose-response experiment (e.g., 0.01 nM to 10 µM).- Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).- Verify the expression of the relevant E3 ligase (e.g., Cereblon) in your cell line via Western blot or qPCR.- Consult literature for the permeability of similar PROTACs or consider using cell lines known to be permeable to such molecules.
"Hook Effect" observed (decreased degradation at high concentrations) At very high concentrations, this compound can form binary complexes with either CBP/p300 or the E3 ligase, which are non-productive for degradation, instead of the required ternary complex.- This is a known phenomenon for PROTACs. The optimal concentration for degradation will be at the peak of the bell-shaped dose-response curve. Use concentrations at or below this peak for your experiments.
High cell toxicity observed - Concentration is too high: The concentration of this compound may be cytotoxic.- Off-target effects: High concentrations may lead to off-target effects.- Determine the IC50 for cell viability and work at concentrations well below this value for degradation studies.- Use the lowest effective concentration that achieves significant degradation to minimize potential off-target effects.
Inconsistent results between experiments - Variability in cell confluency: Cell density at the time of treatment can affect results.- Inconsistent this compound stock: Repeated freeze-thaw cycles can degrade the compound.- Standardize cell seeding density to ensure consistent confluency at the start of each experiment.- Aliquot the this compound stock solution upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.

References

Technical Support Center: Investigating Potential Resistance to JET-209

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to JET-209, a potent and selective PROTAC degrader of CREB-binding protein (CBP) and p300.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the transcriptional coactivators CBP and p300.[1][2] It achieves this by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.[1][2] This depletion of CBP/p300 can inhibit the growth of cancer cells that are dependent on these proteins.[4][5]

Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies and other PROTACs. These may include:

  • Target-related alterations: Mutations or amplification of the CREBBP (CBP) or EP300 (p300) genes that prevent this compound binding or reduce its affinity.

  • E3 ligase machinery alterations: Downregulation or mutation of components of the E3 ligase complex that this compound utilizes (e.g., Cereblon), or mutations that impair the ubiquitination process.

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell.

  • Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the loss of CBP/p300 function, thereby promoting cell survival and proliferation.

  • Increased CBP/p300 synthesis: The cell may increase the transcription and translation of CBP and p300 to counteract the degradation induced by this compound.

Q3: How can I experimentally determine if my resistant cells have mutations in CBP or p300?

A3: You can sequence the CREBBP and EP300 genes in your resistant cell lines and compare them to the parental, sensitive cell lines. Sanger sequencing of the coding regions or next-generation sequencing (NGS) can be employed to identify any potential mutations.

Q4: What are some potential bypass pathways that could be activated in this compound resistant cells?

A4: The activation of various pro-survival signaling pathways could potentially compensate for the loss of CBP/p300. These may include the PI3K/Akt/mTOR pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, or pathways driven by other transcriptional coactivators that can functionally substitute for CBP/p300.[6][7]

Troubleshooting Guides

Problem 1: Decreased Potency of this compound in Cell Culture

Symptoms:

  • The IC50 or DC50 value of this compound has significantly increased in your cell line after continuous culture with the compound.

  • Western blot analysis shows incomplete degradation of CBP and/or p300 at concentrations that were previously effective.

Potential Causes and Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Experiment Expected Outcome if Cause is Confirmed
Mutation in CBP or p300 Sequence the coding regions of CREBBP and EP300 genes from resistant and parental cells.Identification of mutations in the resistant cell line that are absent in the parental line.
Downregulation of E3 Ligase Components Perform qPCR and Western blot to compare the expression levels of key E3 ligase components (e.g., Cereblon) between resistant and parental cells.Reduced mRNA and/or protein levels of the E3 ligase components in resistant cells.
Upregulation of Drug Efflux Pumps Use qPCR to measure the mRNA levels of common ABC transporters (e.g., ABCB1, ABCG2). Perform a functional efflux assay using a known substrate of these pumps.Increased mRNA levels of ABC transporters and increased efflux of the substrate in resistant cells.
Activation of Bypass Pathways Perform phosphoproteomic analysis or Western blotting for key phosphorylated proteins in pro-survival pathways (e.g., p-Akt, p-ERK) in the presence and absence of this compound in both resistant and parental cells.Increased basal activation or sustained activation of bypass pathways in resistant cells upon this compound treatment.

Experimental Protocols

Protocol 1: Assessment of CBP/p300 Degradation by Western Blot
  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of CBP/p300 degradation.

Protocol 2: Gene Expression Analysis by quantitative PCR (qPCR)
  • RNA Extraction: Extract total RNA from resistant and parental cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for your genes of interest (e.g., CRBN, ABCB1, ABCG2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

JET_209_Mechanism_of_Action cluster_cell Cell JET209 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + E3 Ligase) JET209->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CBP_p300->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action of this compound.

Potential_Resistance_Mechanisms cluster_resistance Potential Resistance to this compound cluster_mechanisms Decreased_Sensitivity Decreased Sensitivity to this compound Target_Alteration Target Alteration (CBP/p300 Mutation) Target_Alteration->Decreased_Sensitivity E3_Ligase_Downregulation E3 Ligase Downregulation (e.g., Cereblon) E3_Ligase_Downregulation->Decreased_Sensitivity Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Decreased_Sensitivity Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/Akt, MAPK) Bypass_Pathway->Decreased_Sensitivity

Caption: Potential resistance mechanisms to this compound.

References

JET-209 Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the PROTAC® degrader, JET-209, in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of CBP/p300 proteins, showing promise in preclinical cancer models.[1] As a heterobifunctional molecule, this compound consists of a ligand for the target proteins (CBP/p300), a ligand for an E3 ubiquitin ligase (Cereblon - CRBN), and a linker connecting them. The stability of this compound in solution is critical because degradation can lead to a loss of potency and the generation of impurities that may have off-target effects or interfere with experimental results. PROTACs, due to their complex structures, can be susceptible to degradation, particularly at the linker and the E3 ligase ligand moieties.

Q2: What are the primary degradation pathways for PROTACs like this compound?

A2: The most common degradation pathways for PROTACs, especially those containing thalidomide-based CRBN ligands like this compound, are:

  • Hydrolysis: The glutarimide (B196013) ring of the thalidomide (B1683933) derivative is susceptible to hydrolysis under aqueous conditions, particularly at non-neutral pH. The linker, especially if it contains ester or amide bonds, can also be a site of hydrolytic cleavage.[2][3][4]

  • Metabolism: In biological matrices (e.g., plasma, liver microsomes), enzymatic degradation can occur. This often involves cytochrome P450 enzymes and can lead to modifications of the linker or the ligands.[3]

  • Oxidation: Certain functional groups within the molecule may be susceptible to oxidation, which can be accelerated by exposure to light, air, or certain metal ions.

  • Aggregation: Due to their size and lipophilicity, PROTACs can be prone to aggregation in aqueous solutions, which can affect their bioavailability and activity.[3]

Q3: What are the recommended storage and handling conditions for this compound solutions?

A3: Proper storage and handling are crucial for maintaining the integrity of this compound. Based on supplier recommendations, the following guidelines should be followed:

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Working Solutions: For in vitro and in vivo experiments, it is best to prepare fresh working solutions daily.[1] If short-term storage is necessary, keep the solutions at 2-8°C and protect them from light.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Potential Cause Troubleshooting Step
Degradation of this compound in stock or working solution. 1. Prepare a fresh stock solution of this compound from solid material. 2. Assess the purity of the new and old stock solutions using HPLC-UV. 3. For cell-based assays, prepare fresh dilutions from the stock solution immediately before use.
Hydrolysis in aqueous assay media. 1. Minimize the incubation time of this compound in aqueous media before adding to cells. 2. Ensure the pH of the assay media is within the optimal range for this compound stability (typically around pH 7.4).
Adsorption to plasticware. 1. Use low-adhesion microplates and pipette tips. 2. Include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer, if compatible with the experiment.
Aggregation at high concentrations. 1. Visually inspect solutions for precipitation. 2. Determine the critical aggregation concentration using techniques like dynamic light scattering (DLS). 3. If aggregation is suspected, perform experiments at lower concentrations.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis of this compound samples.

Potential Cause Troubleshooting Step
Hydrolytic degradation. 1. Analyze the sample by LC-MS/MS to identify the mass of the unexpected peaks. Compare these with the expected masses of potential hydrolytic degradation products (e.g., cleaved linker, hydrolyzed CRBN ligand). 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Oxidative degradation. 1. Protect solutions from light and minimize exposure to air. 2. If oxidative degradation is suspected, prepare solutions in degassed solvents.
Contamination. 1. Analyze a blank (solvent only) to rule out contamination from the analytical system. 2. Ensure proper cleaning of all glassware and equipment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureMaximum Storage Duration
Stock SolutionDMSO-80°C6 months
Stock SolutionDMSO-20°C1 month
Working Solution (in vivo)10% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrepare fresh dailyN/A

Data synthesized from supplier recommendations.[1]

Table 2: Example Data from a Chemical Stability Study of a PROTAC in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% Remaining Parent Compound
0100
198.5
495.2
890.8
2475.3
4858.1

This is example data and does not represent actual results for this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers using HPLC-UV

Objective: To determine the chemical stability of this compound in various aqueous buffer systems over time.

Materials:

  • This compound solid

  • DMSO (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Tris buffer, pH 8.5

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Incubation Solutions: Dilute the this compound stock solution to a final concentration of 10 µM in each of the three buffer systems (PBS, citrate, and Tris). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot 1:1 with cold acetonitrile containing an internal standard (if available) to stop further degradation.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., 5-95% B over 10 minutes).

    • Detection: Monitor at a UV wavelength where this compound has strong absorbance.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage of remaining this compound against time.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-UV-MS/MS system

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with 1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound stock solution with 1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid this compound at 105°C for 24 hours, then dissolve in DMSO.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a validated HPLC-UV-MS/MS method to separate and identify the degradation products. The mass spectrometer will help in elucidating the structures of the degradants.

Visualizations

experimental_workflow_stability_assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock (DMSO) prep_incubation Dilute Stock to 10 µM in each Buffer prep_stock->prep_incubation prep_buffers Prepare Aqueous Buffers (pH 5.0, 7.4, 8.5) prep_buffers->prep_incubation incubate Incubate at 37°C prep_incubation->incubate sampling Sample at Time Points (0, 1, 4, 8, 24, 48h) incubate->sampling quench Quench with Cold Acetonitrile sampling->quench hplc HPLC-UV Analysis quench->hplc data_analysis Calculate % Remaining & Plot vs. Time hplc->data_analysis

Caption: Workflow for assessing the chemical stability of this compound in aqueous solutions.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent/Low Activity degradation Chemical Degradation issue->degradation adsorption Adsorption to Surfaces issue->adsorption aggregation Aggregation issue->aggregation fresh_prep Prepare Fresh Solutions degradation->fresh_prep hplc_check Verify Purity by HPLC degradation->hplc_check low_adhesion Use Low-Adhesion Plasticware adsorption->low_adhesion check_conc Check for Precipitation / Use Lower Concentration aggregation->check_conc

Caption: Troubleshooting logic for inconsistent this compound activity.

References

avoiding JET-209 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the degradation of JET-209 in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the transcriptional co-activators CBP and p300 for degradation.[1][2] As a heterobifunctional molecule, this compound simultaneously binds to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions, typically dissolved in DMSO, at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles to minimize degradation.

Q3: What are the common causes of this compound degradation in cell culture media?

A3: Several factors can contribute to the degradation of this compound in cell culture media:

  • Enzymatic Degradation: Cell culture media supplemented with serum, such as Fetal Bovine Serum (FBS), contains various proteases and other enzymes that can metabolize small molecules like this compound.

  • Hydrolytic Instability: Aqueous solutions, including cell culture media, can lead to the hydrolysis of certain chemical bonds within the this compound molecule over time, especially at physiological pH and temperature (37°C).

  • Reactivity with Media Components: Some components of cell culture media, such as certain amino acids or vitamins, may directly react with and degrade this compound.

  • Light Sensitivity: Prolonged exposure to light can potentially induce photodegradation of the compound.

Q4: How can I assess the stability of this compound in my specific cell culture setup?

A4: You can perform a stability study by incubating this compound in your cell culture medium of choice (with and without cells, and with and without serum) over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect aliquots of the medium and analyze the concentration of intact this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: this compound Degradation

This guide will help you identify and resolve common issues related to this compound degradation in your experiments.

Observed Problem Potential Cause Recommended Solution
Reduced or inconsistent compound efficacy over time. This compound is degrading in the cell culture medium.1. Perform a stability check: Follow the "Protocol for Assessing this compound Stability in Cell Culture Media" to quantify the rate of degradation. 2. Minimize time in culture: If degradation is rapid, consider reducing the incubation time of your experiment. 3. Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
High variability in experimental results between replicates. Inconsistent degradation of this compound due to variations in media preparation or handling.1. Standardize media preparation: Ensure consistent lot numbers for media and serum. Prepare fresh complete media for each experiment. 2. Consistent handling: Aliquot and store this compound stock solutions properly. Avoid multiple freeze-thaw cycles. Ensure uniform mixing when adding this compound to the culture medium.
No observable effect of this compound on target protein levels. Complete degradation of this compound before it can exert its effect.1. Confirm compound integrity: Analyze the prepared this compound working solution by LC-MS to ensure it has not degraded prior to addition to cells. 2. Use serum-free or low-serum media: If enzymatic degradation is suspected, test the effect of this compound in serum-free or reduced-serum conditions. 3. Test different media types: Some media components may accelerate degradation. Compare the stability of this compound in different media formulations (e.g., DMEM vs. RPMI-1640).

Troubleshooting Decision Tree

TroubleshootingWorkflow start Start: Inconsistent or No this compound Activity check_stock 1. Verify Stock Solution - Stored at -80°C? - Minimal freeze-thaw cycles? start->check_stock prepare_fresh Prepare fresh stock solution from powder. check_stock->prepare_fresh No check_media_prep 2. Review Media Preparation - Freshly prepared? - Consistent serum lot? check_stock->check_media_prep Yes prepare_fresh->check_media_prep standardize_media Standardize media and serum lots. check_media_prep->standardize_media No run_stability_assay 3. Perform Stability Assay (See Protocol) check_media_prep->run_stability_assay Yes standardize_media->run_stability_assay is_stable Is this compound stable for the experiment duration? run_stability_assay->is_stable stable Troubleshoot other experimental parameters (e.g., cell health, target expression). is_stable->stable Yes unstable Implement mitigation strategies. is_stable->unstable No mitigation Mitigation Strategies: - Reduce incubation time - Replenish compound - Use serum-free/low-serum media - Test alternative media unstable->mitigation

A flowchart for troubleshooting common issues with this compound stability.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in different cell culture media at 37°C. This data is for illustrative purposes to guide your experimental design.

Time (hours) DMEM + 10% FBS (% Remaining) RPMI-1640 + 10% FBS (% Remaining) Serum-Free DMEM (% Remaining)
0100100100
2959298
4888596
8757092
24453885
48201570

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture conditions using LC-MS analysis.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • LC-MS grade acetonitrile (B52724) and water

  • Formic acid

  • HPLC vials

  • LC-MS system with a C18 column

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C.

  • Prepare the test media:

    • Medium A: Complete medium with 10% FBS.

    • Medium B: Basal medium without FBS.

    • Medium C: PBS (as a non-enzymatic control).

  • Prepare working solutions: Spike the pre-warmed (37°C) test media with the this compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Add 1 mL of each working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.

    • Immediately quench the samples by adding 200 µL of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed for 10 minutes to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method to quantify the concentration of intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Experimental Workflow Diagram

StabilityWorkflow prep_stock 1. Prepare 10 mM this compound stock in DMSO spike_media 3. Spike Media with this compound (Final conc. 1 µM) prep_stock->spike_media prep_media 2. Prepare Test Media (with/without serum, PBS) prep_media->spike_media incubate 4. Incubate at 37°C, 5% CO₂ spike_media->incubate collect_samples 5. Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect_samples quench 6. Quench with Acetonitrile + Internal Standard collect_samples->quench process 7. Centrifuge to Precipitate Proteins quench->process analyze 8. Analyze Supernatant by LC-MS process->analyze calculate 9. Calculate % Remaining this compound analyze->calculate

Workflow for assessing this compound stability in cell culture media.

Signaling Pathway

This compound Mechanism of Action

SignalingPathway JET209 This compound Ternary_Complex Ternary Complex (CBP/p300 - this compound - E3 Ligase) JET209->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation Downstream Downstream Effects (e.g., Cell Cycle Arrest) Degradation->Downstream

This compound facilitates the degradation of CBP/p300 via the ubiquitin-proteasome system.

References

addressing variability in JET-209 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results when working with JET-209, a potent and selective PROTAC degrader of CBP and p300 proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its paralogue p300.[1][2] It functions by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300.

Q2: In which cell lines has this compound shown high potency?

A2: this compound has demonstrated subnanomolar to low nanomolar DC50 values for cell growth inhibition in several acute leukemia cell lines, with particularly high potency noted in the RS4;11 leukemia cell line.[1][2]

Q3: What are the reported degradation kinetics for this compound?

A3: In the RS4;11 leukemia cell line, this compound achieved a half-maximal degradation (DC50) of 0.05 nM for CBP and 0.2 nM for p300, with over 95% maximum degradation (Dmax) for both proteins after a 4-hour treatment.[1][2]

Q4: How does the activity of this compound compare to other CBP/p300 inhibitors?

A4: this compound is significantly more potent than both bromodomain and catalytic domain inhibitors of CBP/p300 in inhibiting cell growth in sensitive cell lines.[1][2]

Troubleshooting Guide

Issue 1: High Variability in CBP/p300 Degradation Levels

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Cell Line Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered protein turnover rates.
Inconsistent Drug Concentration: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the final concentration using analytical methods if significant discrepancies persist.
Variable Treatment Duration: Adhere strictly to the intended treatment time. For kinetic studies, ensure precise timing of cell lysis after treatment initiation.
Suboptimal Cell Density: Plate cells at a consistent density across experiments. Overly confluent or sparse cultures can have different metabolic and signaling activities, affecting protein degradation.
Inefficient Cell Lysis: Use a validated lysis buffer and protocol to ensure complete protein extraction. Incomplete lysis will lead to inaccurate protein quantification.
Issue 2: Inconsistent Anti-proliferative Effects

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Differences in Assay Protocol: Standardize the cell viability assay protocol (e.g., MTT, CellTiter-Glo). Ensure consistent incubation times and reagent concentrations.
Cell Line Heterogeneity: Perform cell line authentication to confirm the identity of your cells. Genetic drift in cultured cells can lead to altered drug sensitivity.
Serum Lot-to-Lot Variability: Use a single, pre-tested lot of fetal bovine serum (FBS) for a series of experiments to minimize variability from growth factors and other components.
Inaccurate Seeding Density: Precisely count and seed the same number of cells for each replicate and experiment.
Issue 3: Discrepancies in In Vivo Xenograft Model Results

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Variability in Tumor Implantation: Ensure consistent tumor cell numbers and injection volumes. Implant tumors in the same anatomical location for all animals.
Inconsistent Drug Formulation and Dosing: Use a standardized and stable formulation for this compound. Ensure accurate and consistent administration (e.g., oral gavage, intraperitoneal injection) at the same time each day.
Animal Health and Husbandry: Monitor animal health closely. Differences in stress levels, diet, or microbiome can influence drug metabolism and tumor growth.
Tumor Measurement Technique: Use a consistent method for tumor measurement (e.g., calipers) and the same individual to perform the measurements if possible to reduce inter-operator variability.

Experimental Protocols

Protocol 1: Western Blot Analysis of CBP and p300 Degradation
  • Cell Seeding: Seed RS4;11 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: After 24 hours, treat cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) or DMSO as a vehicle control for the desired time (e.g., 4 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein levels.

Visualizations

JET209_Mechanism_of_Action cluster_cell Cell JET209 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + E3 Ligase) JET209->Ternary_Complex Binds CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Products Proteasome->Degradation Degrades into

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental_Workflow_Degradation start Start: Seed Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification western_blot Western Blot (CBP, p300, Loading Control) quantification->western_blot analysis Data Analysis: Densitometry western_blot->analysis

Caption: Workflow for assessing CBP/p300 degradation.

Troubleshooting_Logic cluster_protocol Protocol-Related cluster_reagents Reagents & Consumables issue High Experimental Variability? drug_prep Inconsistent Drug Prep? issue->drug_prep Yes cell_health Poor Cell Health? issue->cell_health Yes treatment_time Variable Treatment Time? drug_prep->treatment_time assay_protocol Inconsistent Assay? treatment_time->assay_protocol passage_number High Passage Number? cell_health->passage_number serum_lot Serum Lot Variation? passage_number->serum_lot

Caption: Logic diagram for troubleshooting experimental variability.

References

Validation & Comparative

A Head-to-Head Battle of Potency: Comparing CBP/p300 Degraders JET-209 and dCBP-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted protein degradation, the choice between novel therapeutic agents is a critical decision. This guide provides an objective comparison of two prominent CBP/p300-targeting PROTACs (Proteolysis Targeting Chimeras): JET-209 and dCBP-1. By examining their efficacy, mechanisms of action, and the experimental data supporting their performance, this document aims to equip scientists with the information needed to select the optimal tool for their research in oncology and beyond.

The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional coactivators that play a significant role in the development and progression of various cancers, including acute leukemia and multiple myeloma.[1][2] Both this compound and dCBP-1 are heterobifunctional degraders designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of CBP and p300, thereby inhibiting cancer cell growth.[1][3] While both molecules share a common therapeutic goal, their reported potencies and activities in different cancer models warrant a detailed comparison.

Quantitative Efficacy: A Comparative Analysis

The following tables summarize the in vitro efficacy of this compound and dCBP-1 across various cancer cell lines. The data highlights the exceptional potency of this compound in acute leukemia models and the robust activity of dCBP-1 in multiple myeloma cells.

Table 1: In Vitro Degradation Potency (DC50)

CompoundTargetCell LineDC50 (nM)Time Point
This compound CBPRS4;11 (Acute Leukemia)0.054 hours
p300RS4;11 (Acute Leukemia)0.24 hours
dCBP-1 CBP/p300MM1S (Multiple Myeloma)Near-complete degradation at 10-1000 nM6 hours
CBP/p300HAP1Near-complete degradation at 10-1000 nM6 hours

DC50: Half-maximal degradation concentration.

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundCell LineCancer TypeIC50 (nM)
This compound RS4;11Acute Leukemia0.1
MV4;11Acute Leukemia0.04
HL-60Acute Leukemia0.54
MOLM-13Acute Leukemia2.3
dCBP-1 Multiple Myeloma Cell LinesMultiple MyelomaPotent killing

IC50: Half-maximal inhibitory concentration.

A direct comparison in the RS4;11 acute leukemia cell line demonstrates that this compound is a highly potent degrader of CBP and p300, achieving a maximum degradation (Dmax) of over 95% for both proteins.[1]

Mechanism of Action: PROTAC-Mediated Degradation

Both this compound and dCBP-1 function as PROTACs. They are chimeric molecules with one end binding to the target proteins (CBP/p300) and the other end recruiting an E3 ubiquitin ligase, typically Cereblon (CRBN).[1][3][4] This proximity induces the ubiquitination of CBP/p300, marking them for degradation by the proteasome. The degradation of these transcriptional coactivators leads to the downregulation of key oncogenes, such as MYC, and subsequent cancer cell death.[2][4]

PROTAC-Mediated Degradation of CBP/p300 cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC CBP/p300 CBP/p300 PROTAC->CBP/p300 Binds E3 Ligase (CRBN) E3 Ligase (CRBN) PROTAC->E3 Ligase (CRBN) Recruits Ternary Complex Ternary Complex Formation CBP/p300->Ternary Complex E3 Ligase (CRBN)->Ternary Complex Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ternary Complex->Ubiquitination Induces Ubiquitination->Degradation Targets for Downstream Effects Downstream Effects Degradation->Downstream Effects Leads to MYC Downregulation MYC Downregulation & Tumor Growth Inhibition Experimental Workflow for PROTAC Efficacy Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Start Start: PROTAC Compound Cell_Culture Cancer Cell Lines (e.g., RS4;11, MM1S) Start->Cell_Culture Degradation_Assay Western Blot for CBP/p300 Degradation Cell_Culture->Degradation_Assay Viability_Assay MTT Assay for Anti-proliferative Activity Cell_Culture->Viability_Assay Xenograft_Model Establish Xenograft Tumor Model in Mice Viability_Assay->Xenograft_Model Promising candidates move to in vivo Treatment Administer PROTAC or Vehicle Control Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Efficacy_Analysis Analyze Anti-tumor Efficacy Tumor_Measurement->Efficacy_Analysis End End: Efficacy Data Efficacy_Analysis->End

References

A Head-to-Head Comparison of CBP/p300 Degraders: JET-209 vs. JQAD1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent CBP/p300-targeting PROTACs: JET-209 and JQAD1. We delve into their performance, supported by experimental data, to facilitate informed decisions in research and development.

The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators implicated in a variety of cancers, making them attractive therapeutic targets. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of these proteins. This guide focuses on a comparative analysis of two such degraders: this compound, a potent dual degrader of CBP and p300, and JQAD1, which exhibits selectivity for p300.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both this compound and JQAD1 are heterobifunctional molecules that function by inducing the ubiquitination and subsequent proteasomal degradation of their target proteins. They achieve this by simultaneously binding to the target protein (CBP or p300) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome. A key difference in their design is that while both recruit the Cereblon (CRBN) E3 ligase, they are based on different CBP/p300-binding moieties, which influences their degradation profile.

cluster_PROTAC PROTAC Degrader cluster_CellularMachinery Cellular Machinery PROTAC PROTAC Target Ligand Target Ligand PROTAC->Target Ligand Linker Linker PROTAC->Linker E3 Ligase Ligand E3 Ligase Ligand PROTAC->E3 Ligase Ligand Target Protein (CBP/p300) Target Protein (CBP/p300) PROTAC->Target Protein (CBP/p300) Binds E3 Ligase (CRBN) E3 Ligase (CRBN) PROTAC->E3 Ligase (CRBN) Recruits Proteasome Proteasome Target Protein (CBP/p300)->Proteasome Degradation E3 Ligase (CRBN)->Target Protein (CBP/p300) Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Target Protein (CBP/p300) Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-CBP/p300) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Validating the On-Target Efficacy of JET-209: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JET-209, a potent and selective PROTAC degrader of the transcriptional coactivators CREB-binding protein (CBP) and its paralogue p300, with other CBP/p300 targeting agents. Experimental data is presented to support the on-target effects of this compound, offering a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: Targeted Degradation of CBP/p300

This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that simultaneously binds to the CBP/p300 proteins and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of CBP and p300 by the proteasome, leading to the downregulation of target oncogenes such as MYC and MYB.[1] This targeted degradation mechanism offers a distinct advantage over traditional inhibitors, which only block the protein's function.

cluster_cell Cellular Environment JET209 This compound CBP_p300 CBP/p300 JET209->CBP_p300 Binds E3_Ligase E3 Ubiquitin Ligase JET209->E3_Ligase Recruits Ternary_Complex Ternary Complex (this compound : CBP/p300 : E3 Ligase) CBP_p300->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Transcription Transcription Inhibition Degradation->Transcription MYC_MYB MYC/MYB Oncogenes Transcription->MYC_MYB Downregulates

Caption: Mechanism of action of this compound as a CBP/p300 PROTAC degrader.

Comparative Efficacy of CBP/p300 Modulators

This compound demonstrates exceptional potency in degrading CBP and p300, surpassing other known inhibitors and degraders. The following tables summarize the comparative in vitro efficacy of this compound and other selected CBP/p300 targeting compounds.

Table 1: In Vitro Degradation Potency (DC50)

CompoundTargetDC50 (nM)Cell LineReference
This compound CBP 0.05 RS4;11 [2]
This compound p300 0.2 RS4;11 [2]
dCBP-1p300/CBPNear-complete degradation at 10-1000 nMMM1S
JQAD1EP300≤ 31.6Neuroblastoma cells[1]

Table 2: In Vitro Anti-proliferative Activity (IC50)

CompoundCell LineIC50 (nM)Reference
This compound MV4;11 0.04 [1]
This compound HL-60 0.54 [1]
This compound MOLM-13 2.3 [1]
This compound RS4;11 0.1 [1]
GNE-781MV4-116.6

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for CBP/p300 Degradation

This protocol is used to quantify the degradation of CBP and p300 proteins following treatment with this compound.

  • Cell Culture and Treatment: Culture RS4;11 cells in appropriate media. Treat cells with varying concentrations of this compound or other compounds for the desired time (e.g., 4 hours).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the levels of CBP and p300 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the anti-proliferative effects of this compound.

  • Cell Seeding: Seed acute leukemia cell lines (e.g., MV4;11, HL-60, MOLM-13, RS4;11) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other compounds for a specified period (e.g., 72 hours).

  • Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values using a non-linear regression model.

Experimental and Validation Workflow

The validation of a PROTAC like this compound involves a multi-step workflow to confirm its on-target effects and mechanism of action.

cluster_workflow PROTAC Validation Workflow A 1. Biochemical Assays (e.g., TR-FRET) Assess binding to target and E3 ligase B 2. In Vitro Degradation (Western Blot/MS) Confirm target degradation in cells A->B C 3. Cellular Potency (Cell Viability Assays) Determine anti-proliferative effects B->C D 4. On-Target Pathway Analysis (qRT-PCR/RNA-seq) Verify downstream target modulation C->D E 5. In Vivo Efficacy (Xenograft Models) Evaluate anti-tumor activity D->E

Caption: A typical experimental workflow for validating a PROTAC degrader.

References

A Comparative Analysis of JET-209 with Other Pioneering PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Methodology of Novel Protein Degraders

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparative analysis of JET-209, a highly potent preclinical PROTAC targeting the transcriptional co-activators CREB-binding protein (CBP) and p300, against other notable PROTACs.[1] This comparison includes other CBP/p300 degraders, dCBP-1 and JQAD1, as well as PROTACs in clinical development for other targets, such as ARV-110 (Bavdegalutamide), ARV-471 (Vepdegestrant), and BGB-16673, offering a broad perspective on the current landscape of PROTAC technology.

Mechanism of Action: A Shared Strategy of Induced Proximity

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase.[2] This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This compound, like the other PROTACs discussed here, operates on this principle. It consists of a ligand that binds to the bromodomain of CBP/p300, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[1][3] Similarly, dCBP-1 and JQAD1 also target CBP/p300 for degradation via the CRBN E3 ligase.[4][5][6][7] The clinical-stage PROTACs ARV-110 and ARV-471 also utilize the CRBN E3 ligase to degrade the Androgen Receptor (AR) and Estrogen Receptor (ER), respectively.[8][9] BGB-16673, another clinical-stage PROTAC, targets Bruton's Tyrosine Kinase (BTK) for degradation.[10][11]

Performance Data: A Quantitative Comparison

The efficacy of PROTACs is typically evaluated based on their ability to induce degradation of the target protein (DC50 and Dmax) and their anti-proliferative effects in cancer cell lines (IC50). The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Degradation Performance

PROTACTarget(s)E3 LigaseCell LineDC50 (nM)Dmax (%)Treatment Time (h)
This compound CBPCRBNRS4;110.05[1]>95[1]4[1]
p300RS4;110.2[1]>95[1]4[1]
dCBP-1 CBP/p300CRBNMM1SNear-complete degradation at 10-1000 nM[4][5]~1006[4][5]
HAP1Near-complete degradation at 10-1000 nM[12]~1006[12]
JQAD1 EP300CRBNKellyInduces degradationNot specified16[6]
ARV-110 Androgen ReceptorCRBNVarious prostate cancer cell lines~1[13]>90[13]Not specified
ARV-471 Estrogen ReceptorCRBNMCF7Not specified≥90[14]Not specified
BGB-16673 BTKNot specifiedTMD-8Not specifiedNot specifiedNot specified

Table 2: In Vitro Anti-proliferative Activity

PROTACTarget(s)Cell LineIC50 (nM)
This compound CBP/p300RS4;11Subnanomolar to low nanomolar[1]
dCBP-1 CBP/p300Multiple Myeloma cellsPotent killing
JQAD1 EP300KellyBroad anti-neoplastic activity (1.2 nM - 20 µM)[6]
ARV-110 Androgen ReceptorVCaPLow nanomolar[15]
ARV-471 Estrogen ReceptorER-dependent breast cancer cell linesPotent inhibition
BGB-16673 BTKTMD-8Potent anti-proliferation

Experimental Protocols

Objective comparison of PROTAC performance relies on standardized and detailed experimental methodologies. Below are protocols for key assays cited in the evaluation of these compounds.

Western Blot for Target Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2][16][17]

1. Cell Seeding and Treatment:

  • Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by size on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[18][19][20][21]

1. Reagents and Setup:

  • Use purified, tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).

  • Utilize fluorescently labeled antibodies that specifically recognize these tags (e.g., Tb-anti-GST and AF488-anti-His).

  • In a microplate, combine the purified proteins, labeled antibodies, and varying concentrations of the PROTAC.

2. Incubation:

  • Incubate the mixture at room temperature to allow for the formation of the ternary complex.

3. FRET Measurement:

  • Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates the proximity of the two tagged proteins.

4. Data Analysis:

  • Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" observed in ternary complex formation, where at high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, reducing the formation of the ternary complex.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.[22]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

4. Data Measurement and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC PROTAC->PROTAC Catalytic Cycle POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Enters for Degradation E3_Ligase->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Results in Ub Ubiquitin c POI-PROTAC-E3

Caption: General mechanism of action for a PROTAC molecule.

CBP_p300_Signaling cluster_nucleus Nucleus cluster_degradation PROTAC Intervention TF Transcription Factors (e.g., p53, HIF-1α, β-catenin) CBP_p300 CBP/p300 TF->CBP_p300 Recruits DNA DNA TF->DNA Binds to Histones Histones CBP_p300->Histones HAT Activity Degraded_CBP_p300 Degraded CBP/p300 CBP_p300->Degraded_CBP_p300 Acetylation Acetylation Gene_Expression Target Gene Expression (Proliferation, Differentiation, Apoptosis) Acetylation->Gene_Expression Promotes JET_209 This compound JET_209->CBP_p300 Induces Degradation

Caption: Simplified signaling pathway involving CBP/p300.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Concluding Remarks

This compound demonstrates exceptional potency in degrading CBP/p300 at sub-nanomolar concentrations, positioning it as a highly promising preclinical candidate.[1] Its performance metrics, particularly its low DC50 values, are noteworthy when compared to other potent PROTACs, including those that have advanced to clinical trials for different targets. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers in the field of targeted protein degradation. This information can aid in the design of future experiments, the evaluation of novel degraders, and the overall advancement of PROTAC technology as a transformative therapeutic strategy.

References

A Head-to-Head Comparison of JET-209 and Conventional CBP/p300 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel PROTAC degrader JET-209 against traditional small-molecule inhibitors of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and research endeavors.

Executive Summary

This compound is an exceptionally potent proteolysis-targeting chimera (PROTAC) that induces the degradation of both CBP and p300 proteins.[1][2][3][4] This contrasts with conventional inhibitors that typically target either the histone acetyltransferase (HAT) catalytic domain or the bromodomain (BRD) to block their function without causing protein degradation.[5][6][7][8][9] Experimental data demonstrates that this compound achieves sub-nanomolar efficacy in degrading CBP/p300 and inhibiting the growth of cancer cell lines, showcasing significantly higher potency compared to catalytic and bromodomain inhibitors.[1][2]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and a selection of representative CBP/p300 inhibitors.

Table 1: In Vitro Degradation and Potency of this compound

CompoundTargetAssay TypeCell LineDC₅₀ (nM)DₘₐₓTreatment TimeRef.
This compound CBPDegradationRS4;110.05>95%4h[1][2][3]
This compound p300DegradationRS4;110.2>95%4h[1][2][3]

DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Potency of CBP/p300 Inhibitors

CompoundTarget DomainTarget Protein(s)Assay TypeIC₅₀ (nM)Kd (nM)Ref.
A-485 HATp300/CBPBiochemical9.8 (p300), 2.6 (CBP)-[5]
iP300w HATp300/CBPBiochemical19 (p300)-[7]
GNE-272 BromodomainCBP/p300TR-FRET20 (CBP)-[8][10][11]
CCS1477 Bromodomainp300/CBP--1.3 (p300), 1.7 (CBP)[12][13]

IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 3: Anti-proliferative Activity of this compound and CBP/p300 Inhibitors

CompoundCell LineIC₅₀ (nM)Ref.
This compound MV4;110.04[4]
This compound RS4;110.1[4]
This compound HL-600.54[4]
This compound MOLM-132.3[4]
CCS1477 22Rv196[13][14]
CCS1477 VCaP49[13][14]

Experimental Protocols

Western Blot for CBP/p300 Degradation

This protocol is designed to assess the degradation of CBP and p300 proteins in a leukemia cell line following treatment with this compound.

Materials:

  • RS4;11 leukemia cell line[2][15][16]

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibodies: anti-CBP, anti-p300, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Culture RS4;11 cells in RPMI-1640 medium. Seed cells at a density of 1x10⁶ cells/mL and treat with varying concentrations of this compound or DMSO for 4 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting: Denature protein lysates and separate them on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against CBP, p300, and GAPDH overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the anti-proliferative effects of this compound and other CBP/p300 inhibitors on leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4;11, RS4;11, HL-60, MOLM-13)

  • Appropriate cell culture medium

  • This compound and other CBP/p300 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound or other inhibitors) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

CBP and p300 are crucial coactivators in multiple signaling pathways that are often dysregulated in cancer.

CBP_p300_Signaling CBP/p300 in Key Oncogenic Signaling Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB NF-κB Pathway cluster_STAT JAK/STAT Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes_Wnt Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->Target_Genes_Wnt CBP_p300 CBP/p300 TCF_LEF->CBP_p300 recruitment TNFa_IL1 TNFα / IL-1 Receptor_NFkB Receptor TNFa_IL1->Receptor_NFkB IKK IKK Complex Receptor_NFkB->IKK IkB IκB IKK->IkB phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB releases Target_Genes_NFkB Target Gene Expression (e.g., anti-apoptotic) NFkB->Target_Genes_NFkB NFkB->CBP_p300 recruitment Cytokine Cytokine Receptor_STAT Receptor Cytokine->Receptor_STAT JAK JAK Receptor_STAT->JAK STAT STAT JAK->STAT phosphorylation Target_Genes_STAT Target Gene Expression (e.g., proliferation) STAT->Target_Genes_STAT STAT->CBP_p300 recruitment CBP_p300->Target_Genes_Wnt coactivation CBP_p300->Target_Genes_NFkB CBP_p300->Target_Genes_STAT

Caption: CBP/p300 integrates signals from various oncogenic pathways.

Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow for assessing protein degradation.

PROTAC_Mechanism Mechanism of Action: this compound (PROTAC) JET209 This compound Ternary_Complex Ternary Complex (CBP/p300 - this compound - E3 Ligase) JET209->Ternary_Complex CBP_p300_protein CBP/p300 Protein CBP_p300_protein->Ternary_Complex Proteasome Proteasome CBP_p300_protein->Proteasome recognition E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination proximity-induced Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->CBP_p300_protein tags Degradation Degradation Proteasome->Degradation

Caption: this compound induces degradation of CBP/p300 via the ubiquitin-proteasome system.

Western_Blot_Workflow Experimental Workflow: Western Blot for Protein Degradation start Start cell_culture Cell Culture (e.g., RS4;11) start->cell_culture treatment Treatment with This compound / Inhibitor cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for quantifying CBP/p300 protein levels after treatment.

Conclusion

This compound, as a PROTAC degrader of CBP/p300, represents a paradigm shift from conventional inhibitory mechanisms. The presented data highlights its superior potency in inducing target protein degradation and inhibiting cancer cell proliferation at sub-nanomolar concentrations. This suggests that targeted protein degradation may be a more effective strategy than simple inhibition for targeting the multifaceted roles of CBP/p300 in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to consider these findings when selecting agents for their studies on CBP/p300-dependent pathologies.

References

Assessing the Specificity of JET-209: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of JET-209, a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of the transcriptional co-activators CREB-binding protein (CBP) and p300. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound with other known CBP/p300 degraders, supported by experimental data, detailed protocols, and visual diagrams to elucidate its mechanism and specificity.

Executive Summary

This compound has emerged as a highly effective degrader of CBP and p300, proteins that are critical regulators of gene expression and attractive therapeutic targets in oncology. Experimental data demonstrates that this compound induces rapid and profound degradation of both CBP and p300 at sub-nanomolar concentrations, leading to potent anti-proliferative effects in various cancer cell lines. This guide will delve into the specifics of its performance, comparing it directly with other CBP/p300 degraders such as dCBP-1 and JQAD1.

Comparative Performance of CBP/p300 Degraders

The efficacy of this compound is highlighted by its low half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values across multiple cancer cell lines. The following tables summarize the available quantitative data, offering a side-by-side comparison with other relevant compounds.

Table 1: Degradation Potency (DC50) of CBP/p300 PROTACs

CompoundTarget(s)DC50 (CBP)DC50 (p300)Cell LineTreatment TimeReference
This compound CBP/p3000.05 nM 0.2 nM RS4;114 hours[1]
dCBP-1CBP/p300Not explicitly stated in a comparable formatNot explicitly stated in a comparable formatMultiple Myeloma cells-[2]
JQAD1p300 selectiveNot the primary targetDegrades p300Kelly (Neuroblastoma)16 hours

Table 2: Anti-proliferative Activity (IC50) of CBP/p300 PROTACs

CompoundIC50Cell LineCancer TypeReference
This compound 0.04 nM MV4;11Acute Myeloid Leukemia[3]
0.1 nM RS4;11Acute Lymphoblastic Leukemia[3]
0.54 nM HL-60Acute Promyelocytic Leukemia[3]
2.3 nM MOLM-13Acute Myeloid Leukemia[3]
dCBP-112 nMVCaPProstate Cancer[2]
JQAD1175 nMVCaPProstate Cancer[2]

Note: The IC50 values for dCBP-1 and JQAD1 are from a single study and may not be directly comparable to the this compound data due to different experimental setups. However, the data suggests a significantly higher potency for this compound.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.

Western Blot for CBP/p300 Degradation

This protocol outlines the steps to assess the degradation of CBP and p300 proteins following treatment with a PROTAC degrader.

1. Cell Culture and Treatment:

  • Plate cells (e.g., RS4;11) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC degrader (e.g., this compound) for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to determine the anti-proliferative effects of a PROTAC degrader.

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Incubate the plate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC degrader in culture medium.

  • Add the diluted compounds to the respective wells. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 CBP/p300 Signaling in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS TF Transcription Factors (e.g., MYC, STAT3) PI3K->TF RAS->TF CBP_p300 CBP/p300 TF->CBP_p300 recruits Histone Histone Acetylation (H3K27ac) CBP_p300->Histone catalyzes Gene Target Gene Expression (Proliferation, Survival) Histone->Gene activates

CBP/p300 Signaling Pathway in Cancer

G cluster_1 Experimental Workflow for PROTAC Specificity Assessment start Start: PROTAC Compound cell_culture Cell Culture & Treatment start->cell_culture western_blot Western Blot (Target Degradation - DC50) cell_culture->western_blot viability_assay Cell Viability Assay (Anti-proliferative Effect - IC50) cell_culture->viability_assay proteomics Global Proteomics (Off-target Analysis) cell_culture->proteomics data_analysis Data Analysis & Specificity Assessment western_blot->data_analysis viability_assay->data_analysis proteomics->data_analysis end Conclusion: Specificity Profile data_analysis->end

Workflow for Assessing PROTAC Specificity

Conclusion

This compound demonstrates exceptional potency and efficacy as a CBP/p300 degrader, outperforming other known inhibitors in terms of both degradation efficiency and anti-proliferative activity in cancer cell lines. Its sub-nanomolar DC50 and IC50 values position it as a highly promising candidate for further preclinical and clinical development. The detailed protocols and workflows provided in this guide are intended to facilitate further research and a deeper understanding of the therapeutic potential of targeting CBP and p300 with novel PROTAC degraders like this compound.

References

Validating JET-209-Induced Phenotype in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JET-209, a potent proteolysis-targeting chimera (PROTAC) degrader of the transcriptional coactivators CREB-binding protein (CBP) and its paralog p300, with other CBP/p300-targeting molecules. The experimental data summarized herein validates the phenotype induced by this compound in cancer cells, highlighting its potential as a therapeutic agent.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in degrading CBP/p300 and inhibiting cancer cell growth.

Table 1: Comparative Degradation Potency (DC50, nM) of CBP/p300 Degraders

CompoundTargetRS4;11 (Leukemia)Cell Line 2Cell Line 3
This compound CBP 0.05 [1]--
p300 0.2 [1]--
dCBP-1CBP/p300Near-complete degradation at 10-1000 nM--
JQAD1EP300 (p300)≤ 31.6[2]--

Note: Lower DC50 values indicate higher potency.

Table 2: Comparative Anti-proliferative Activity (IC50, nM) in Acute Leukemia Cell Lines

Cell LineThis compounddCBP-1JQAD1
MV4;11 0.04 --
RS4;11 0.1 --
HL-60 0.54 --
MOLM-13 2.3 --

Note: Lower IC50 values indicate greater potency in inhibiting cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture
  • RS4;11 Cells:

    • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[3]

    • Culture Conditions: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[3] Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[3]

    • Thawing: Thaw vials rapidly in a 37°C water bath, transfer to a centrifuge tube with complete medium, spin at approximately 125 x g for 5-7 minutes, discard the supernatant, and resuspend in fresh medium.[3]

  • MV4-11 Cells:

    • Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.[4]

    • Culture Conditions: Start cultures at 2 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL.[4]

    • Thawing: Rapidly thaw in a 37°C water bath, transfer to a centrifuge tube with complete medium, centrifuge at approximately 125 x g for 5-7 minutes, and resuspend the cell pellet in fresh medium.[4]

  • HL-60 Cells:

    • Media: RPMI 1640 medium supplemented with 10-20% FBS and 2 mM L-glutamine.[5]

    • Culture Conditions: Maintain cell culture between 1-9 x 10^5 cells/mL.[5]

    • Thawing: Thaw cells and centrifuge at a low speed (100–150 x g for 5 minutes). Resuspend in fresh medium with 20% FBS.[5]

  • MOLM-13 Cells:

    • Media: RPMI 1640 medium with 10% FBS.[6]

    • Culture Conditions: Seed at approximately 1.0 x 10^6 cells/mL and maintain between 0.4-2.0 x 10^6 cells/mL. Split cultures 1:2 to 1:3 every 2-3 days.[6][7]

    • Thawing: Thaw quickly, transfer to a centrifuge tube with complete medium, spin down, and resuspend in fresh medium.[8]

Western Blotting for CBP/p300 Degradation
  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C with gentle shaking.

      • Primary Antibodies:

        • Anti-CBP (e.g., Cell Signaling Technology #4772, rabbit polyclonal).[9]

        • Anti-p300 (e.g., Abcam ab14984, mouse monoclonal).[10]

        • Anti-GAPDH (e.g., Thermo Fisher Scientific #437000, mouse monoclonal) or Anti-beta-Actin (e.g., Cell Signaling Technology #4967, rabbit polyclonal) as a loading control.[5][11]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in an opaque-walled 96-well plate in 50 µL of complete growth medium.

  • Compound Treatment: Add serial dilutions of the test compounds (this compound, dCBP-1, JQAD1) to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Luminescent Detection: Add CellTiter-Glo® reagent to each well, mix, and measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RS4;11 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Drug Administration: Once tumors reach a certain volume, randomize mice into treatment and control groups. Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily for 21 days).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Mandatory Visualization

Signaling Pathway

CBP_p300_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation This compound Action TF Transcription Factors (e.g., MYC, FOS, JUN) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates (HAT activity) Ub Ubiquitin Proteasome Proteasome CBP_p300->Proteasome targeted for degradation DNA DNA Histones->DNA relaxes chromatin Gene_Expression Oncogenic Gene Expression DNA->Gene_Expression enables transcription Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation JET209 This compound JET209->CBP_p300 binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) JET209->E3_Ligase binds E3_Ligase->CBP_p300 ubiquitinates Degradation CBP/p300 Degradation Proteasome->Degradation Degradation->Gene_Expression inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture 1. Cancer Cell Culture (e.g., RS4;11, MV4-11) Compound_Treatment 2. Treatment with This compound & Alternatives Cell_Culture->Compound_Treatment Western_Blot 3. Western Blot (CBP/p300 Degradation) Compound_Treatment->Western_Blot Viability_Assay 4. Cell Viability Assay (IC50 Determination) Compound_Treatment->Viability_Assay Data_Analysis_vitro 5. Data Analysis Western_Blot->Data_Analysis_vitro Viability_Assay->Data_Analysis_vitro Xenograft_Model 6. Xenograft Model Development Data_Analysis_vitro->Xenograft_Model Promising candidates for in vivo testing Drug_Administration 7. Drug Administration (this compound) Xenograft_Model->Drug_Administration Tumor_Measurement 8. Tumor Growth Measurement Drug_Administration->Tumor_Measurement Data_Analysis_vivo 9. Efficacy Evaluation Tumor_Measurement->Data_Analysis_vivo PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound) POI Protein of Interest (CBP/p300) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (CRBN) PROTAC->E3_Ligase binds Poly_Ub_POI Poly-ubiquitinated POI POI->Poly_Ub_POI becomes Ubiquitin Ubiquitin E3_Ligase->Ubiquitin recruits PROTAC_POI PROTAC-POI PROTAC_E3 PROTAC-E3 Ubiquitin->POI transferred to Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC releases

References

A Comparative Analysis of JET-209 and Next-Generation CBP/p300 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the development of potent and selective degraders for historically challenging targets represents a significant therapeutic advance. This guide provides an objective comparison of JET-209, a highly potent PROTAC degrader of the transcriptional coactivators CREB-binding protein (CBP) and p300, against a panel of next-generation degraders targeting the same proteins. This comparison is supported by experimental data on their degradation efficiency, anti-proliferative activity, and mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for this compound and the next-generation CBP/p300 degraders: QC-182, CBPD-409, and JQAD1. These metrics provide a quantitative basis for comparing their potency and efficacy.

Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax)

CompoundTarget(s)DC50 (nM)Dmax (%)Cell LineTreatment Time
This compound CBP0.05[1][2][3][4]>95[1][2][3][4]RS4;114h[2][3][4]
p3000.2[1][2][3][4]>95[1][2][3][4]RS4;114h[2][3][4]
QC-182 p300/CBP93[5][6]Not SpecifiedSK-HEP-1Not Specified
CBPD-409 CBP/p3000.2–0.4[7][8][9][10][11]>95[9]VCaP, LNCaP, 22Rv1Not Specified
JQAD1 EP300≤ 31.6[12]Not SpecifiedNeuroblastoma cell linesNot Specified

Table 2: Anti-proliferative Activity (IC50)

CompoundIC50 (nM)Cell Line(s)
This compound 0.1[1]RS4;11
0.04[1]MV4;11
0.54[1]HL-60
2.3[1]MOLM-13
QC-182 733SK-HEP-1
477JHH7
CBPD-409 1.2–2.0[7][8][10][11]VCaP, LNCaP, 22Rv1
JQAD1 Broad anti-neoplastic activity (1.2 nM - 20 µM)[13]Various cancer cell lines

Experimental Protocols

The data presented in this guide are based on standard methodologies in the field of targeted protein degradation. Below are generalized protocols for the key experiments cited.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction of a target protein after treatment with a degrader.

  • Cell Culture and Treatment: Cells are cultured to approximately 80% confluency and then treated with the degrader compound at various concentrations for a specified duration.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[14][15][16][17]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[15]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).[18]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., CBP or p300). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the bands is quantified to determine the extent of protein degradation relative to a control (e.g., vehicle-treated cells).[19]

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and survival.

  • Cell Seeding: Cells are seeded in multi-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the degrader compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The degraders discussed in this guide are Proteolysis-Targeting Chimeras (PROTACs). The following diagrams illustrate the general mechanism of action of PROTACs and the central role of CBP/p300 in cancer-related signaling pathways.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., CBP/p300) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of action for PROTACs.

CBP_p300_Signaling cluster_1 CBP/p300 in Cancer Signaling CBP_p300 CBP/p300 Transcription_Factors Transcription Factors (e.g., MYC, AR, NF-κB, p53) CBP_p300->Transcription_Factors Co-activation Histone_Acetylation Histone Acetylation (H3K27ac) CBP_p300->Histone_Acetylation HAT activity Gene_Expression Oncogenic Gene Expression Transcription_Factors->Gene_Expression Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Chromatin_Remodeling->Gene_Expression Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, etc.) Gene_Expression->Cancer_Hallmarks Experimental_Workflow cluster_2 Degrader Evaluation Workflow start Start cell_culture Cell Culture start->cell_culture treatment Degrader Treatment cell_culture->treatment protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis viability_assay Cell Viability Assay treatment->viability_assay dc50_dmax Determine DC50 & Dmax protein_analysis->dc50_dmax ic50 Determine IC50 viability_assay->ic50 end End dc50_dmax->end ic50->end

References

Safety Operating Guide

Navigating the Disposal of JET-209: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the potent PROTAC degrader JET-209, ensuring laboratory safety and environmental protection.

As a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of CBP/p300, this compound is a valuable tool in cancer research.[1][2] Due to its cytotoxic potential, all materials that have come into contact with this compound must be treated as hazardous waste. This guide provides a comprehensive overview of the proper disposal procedures for this compound, drawing on best practices for handling potent, cytotoxic, and research-grade chemical compounds.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, the known properties of its components and its mechanism of action necessitate a cautious approach to its handling and disposal. This compound contains a derivative of lenalidomide (B1683929), a compound known to be a reproductive hazard.[3]

PropertyDataSource
Chemical Name 5-(8-(5-acetyl-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)isoquinolin-3-yl)-N-(1-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperidin-4-yl)picolinamideMedKoo[4]
Molecular Formula C46H47N9O6Patsnap[5]
Molecular Weight 821.94 g/mol MedKoo[4]
Known Hazards As a PROTAC containing a lenalidomide derivative, this compound should be handled as a potent, cytotoxic compound with potential reproductive hazards. Lenalidomide is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.UBPBio[3]
Storage Store as a solid at -20°C for the long term in a tightly sealed container, protected from light and moisture.

Experimental Protocols: Disposal of this compound

The following protocols are based on general best practices for the disposal of potent research chemicals and cytotoxic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Personal Protective Equipment (PPE) Requirements:

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.

  • Body Protection: A fully buttoned lab coat is essential. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For handling the solid compound or creating solutions, a NIOSH-certified respirator may be necessary to prevent inhalation.

Step-by-Step Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container. This container should be puncture-proof and have a secure lid.

    • Liquid Waste: Unused stock solutions, contaminated cell culture media, and other liquid waste containing this compound should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

    • Sharps Waste: Needles and syringes used in connection with this compound must be placed in a designated sharps container for hazardous chemical waste.

  • Decontamination:

    • All non-disposable equipment and surfaces that may have come into contact with this compound should be decontaminated.

    • A validated chemical deactivating agent or a solution of a strong oxidizing agent followed by a thorough rinse with soap and water is recommended. The effectiveness of the decontamination procedure should be validated.

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company or your institution's EHS office.

    • Do not dispose of this compound down the drain or in the general trash.[6]

    • Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

This compound Disposal Decision Workflow start Start: this compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled hazardous solid waste container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No decontaminate Decontaminate reusable equipment and work surfaces solid_waste->decontaminate liquid_waste Collect in labeled hazardous liquid waste container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste->decontaminate sharp_waste Collect in labeled hazardous sharps container is_sharp->sharp_waste Yes is_sharp->decontaminate No sharp_waste->decontaminate contact_ehs Contact Institutional EHS for Pickup and Final Disposal decontaminate->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: A flowchart illustrating the decision-making process for segregating and handling different types of this compound waste.

This compound Experimental Workflow and Waste Management cluster_experiment Experimental Phase cluster_disposal Disposal Phase weighing Weighing Solid this compound (in fume hood with PPE) solution_prep Stock Solution Preparation (in fume hood) weighing->solution_prep collect_solids Collect Contaminated Solids (gloves, tips, etc.) weighing->collect_solids cell_treatment Cell-Based Assay Treatment solution_prep->cell_treatment collect_liquids Collect Contaminated Liquids (media, unused solutions) solution_prep->collect_liquids cell_treatment->collect_solids cell_treatment->collect_liquids decontamination Decontaminate Surfaces and Equipment collect_solids->decontamination collect_liquids->decontamination ehs_pickup Arrange for EHS Pickup decontamination->ehs_pickup

Caption: This diagram outlines the integration of waste management procedures throughout the experimental workflow involving this compound.

References

Essential Safety and Operational Guide for Handling JET-209

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of JET-209, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of CBP/p300 proteins. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Immediate Safety and Handling

This compound is a highly potent compound, and appropriate precautions must be taken to avoid exposure. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with this compound indicates the need for the following PPE during handling:

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles and a face shield.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Wear a lab coat, and consider additional protective clothing such as an apron or disposable sleeves, especially when handling larger quantities. Ensure exposed skin is covered.
Respiratory Protection Use a certified respirator if working outside a fume hood or if there is a risk of aerosolization.
Handling Procedures
  • Engineering Controls : All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management : In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Operational and Disposal Plans

Proper storage and disposal are critical for safety and for maintaining the stability of this compound.

Storage
Form Storage Temperature Duration
Solid -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Store in a tightly sealed, light-protected container in a dry, well-ventilated area.

Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of this waste in accordance with all applicable local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Cell Line Reference
DC₅₀ (CBP) 0.05 nMRS4;11[1][2][3]
DC₅₀ (p300) 0.2 nMRS4;11[1][2][3]
IC₅₀ 0.04 nMMV4;11[1]
0.54 nMHL-60[1]
2.3 nMMOLM-13[1]
0.1 nMRS4;11[3]
Molecular Formula C₄₆H₄₇N₉O₆N/A[4]
Molecular Weight 821.94 g/mol N/A[4]

Experimental Protocols

In Vitro Degradation Assay Protocol

This protocol outlines a general procedure for assessing the degradation of a target protein (e.g., CBP or p300) in a cell-based assay using this compound.

  • Cell Culture : Culture the desired cancer cell line (e.g., RS4;11) in appropriate media and conditions until they reach the desired confluency.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions to achieve the desired final concentrations for the assay.

  • Cell Treatment : Treat the cultured cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available. Incubate the cells for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis : After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting :

    • Normalize the protein concentrations for all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for the target protein (CBP or p300) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Develop the blot using an appropriate substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis : Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation at each concentration of this compound.

Visualizations

Mechanism of Action of this compound

JET209_Mechanism cluster_0 cluster_1 cluster_2 JET209 This compound Ternary_Complex Ternary Complex (this compound + CBP/p300 + E3 Ligase) JET209->Ternary_Complex Binds CBP_p300 Target Protein (CBP/p300) CBP_p300->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: Mechanism of action for this compound as a PROTAC degrader.

Experimental Workflow for Handling this compound

JET209_Workflow Start Start: Receive this compound Storage Store at recommended temperature (-20°C or -80°C) in a sealed, light-protected container Start->Storage Preparation Prepare solutions in a certified chemical fume hood Storage->Preparation PPE Wear appropriate PPE: - Safety goggles & face shield - Chemical-resistant gloves - Lab coat Preparation->PPE Experiment Perform experiment (e.g., in vitro degradation assay) Preparation->Experiment Waste_Collection Collect all contaminated waste (e.g., tips, tubes, gloves) in a labeled hazardous waste container Experiment->Waste_Collection Spill Spill? Experiment->Spill Disposal Dispose of hazardous waste according to institutional and regulatory guidelines Waste_Collection->Disposal Spill->Waste_Collection No Cleanup Follow spill cleanup procedure Spill->Cleanup Yes Cleanup->Waste_Collection End End of Procedure Disposal->End

Caption: Experimental workflow for the safe handling of this compound.

References

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